4,5-Dichlorothieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGELLYDZWYBYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577889 | |
| Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137240-10-9 | |
| Record name | 4,5-Dichlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine from Thiophene Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,5-dichlorothieno[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is detailed through a multi-step process, commencing with the versatile Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the pyrimidine ring, and subsequent chlorination steps. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of the synthetic workflows.
Introduction
The thieno[2,3-d]pyrimidine core is a prominent heterocyclic system in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including kinase inhibition for anticancer therapies. The 4,5-dichloro-substituted variant, in particular, serves as a key intermediate for further functionalization, allowing for the exploration of structure-activity relationships in drug design. This guide focuses on a plausible and efficient synthetic route starting from a pre-chlorinated thiophene precursor to ensure regioselective introduction of the chlorine atoms.
Synthetic Pathway Overview
The most logical synthetic strategy to achieve the target molecule, this compound, involves a three-step process. This approach ensures the precise placement of the chlorine atoms at the desired 4- and 5-positions. The overall workflow is depicted below.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the quantitative data extracted from various literature sources.
Step 1: Synthesis of 2-Amino-5-chlorothiophene-3-carbonitrile via Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction that efficiently produces substituted 2-aminothiophenes.[1] To introduce the chlorine atom at the 5-position of the final product, a chlorinated carbonyl compound is used as a starting material.
Reaction Scheme:
References
Spectroscopic Characterization of 4,5-Dichlorothieno[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,5-Dichlorothieno[2,3-d]pyrimidine. Due to the limited availability of published experimental data for this specific isomer, this document focuses on the predicted spectroscopic data based on its chemical structure and outlines the standard experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of novel thieno[2,3-d]pyrimidine derivatives in drug discovery and development.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The substitution pattern on this core structure plays a crucial role in modulating its pharmacological profile. This compound represents a key intermediate for the synthesis of more complex derivatives through nucleophilic substitution reactions at the chlorinated positions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.
This guide details the theoretical ¹H NMR, ¹³C NMR, IR, and Mass spectral data for this compound. Furthermore, it provides standardized experimental workflows for acquiring this data, ensuring reproducibility and reliability in a research setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.2 | Singlet | 1H | H-2 |
| ~7.5 - 7.9 | Singlet | 1H | H-6 |
Note: The chemical shifts are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆. The exact values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-2 |
| ~130 - 135 | C-4 |
| ~145 - 150 | C-5 |
| ~120 - 125 | C-6 |
| ~170 - 175 | C-7a |
| ~125 - 130 | C-3a |
Note: These are approximate chemical shift ranges. The signals for C-4 and C-5, being attached to chlorine atoms, are expected to be significantly influenced by their electronegativity.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak-Medium | C-H stretching (aromatic) |
| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1200 - 1000 | Medium-Strong | C-N stretching |
| ~800 - 600 | Strong | C-Cl stretching |
| ~750 - 700 | Medium | C-S stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Relative Abundance | Assignment |
| [M]⁺ | High | Molecular ion |
| [M+2]⁺ | ~65% of [M]⁺ | Isotopic peak due to one ³⁷Cl |
| [M+4]⁺ | ~10% of [M]⁺ | Isotopic peak due to two ³⁷Cl |
| [M-Cl]⁺ | Variable | Fragment ion (loss of a chlorine atom) |
| [M-2Cl]⁺ | Variable | Fragment ion (loss of two chlorine atoms) |
Note: The molecular weight of C₆H₂Cl₂N₂S is approximately 204.93 g/mol . The exact mass and isotopic pattern are key identifiers.
Experimental Protocols and Workflows
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or KBr pellet) first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations within the molecule.
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer.
-
ESI: Infuse the sample solution directly or via a liquid chromatography (LC) system.
-
EI: Introduce the sample via a direct insertion probe (for solids) or a gas chromatography (GC) system.
-
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the isotopic pattern to confirm the presence of chlorine atoms. Interpret the fragmentation pattern to gain further structural information.
Conclusion
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,5-Dichlorothieno[2,3-d]pyrimidine
Disclaimer: Direct experimental data for 4,5-Dichlorothieno[2,3-d]pyrimidine is limited in publicly accessible literature. This guide infers its chemical properties and reactivity based on established principles of heterocyclic chemistry and extensive data available for structurally analogous compounds, including 2,4-dichlorothieno[2,3-d]pyrimidines, 4-chlorothieno[2,3-d]pyrimidines, and related dichloropyrimidine systems.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. As a bioisostere of purine, it is a core component in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of halogen atoms, particularly chlorine, onto this scaffold provides crucial reactive handles for further molecular elaboration through various synthetic methodologies.
This technical guide focuses on the chemical properties and reactivity of this compound. This specific isomer presents two reactive chlorine atoms on the pyrimidine ring, offering a versatile platform for the synthesis of diverse derivatives. This document provides researchers, scientists, and drug development professionals with a detailed overview of its expected physicochemical properties, probable synthetic routes, and key reactivity patterns, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | 2,4-Dichlorothieno[2,3-d]pyrimidine[3] | 2,4-Dichlorothieno[3,2-d]pyrimidine[4] | 4-Chlorothieno[2,3-d]pyrimidine[5] |
| Molecular Formula | C₆H₂Cl₂N₂S | C₆H₂Cl₂N₂S | C₆H₂Cl₂N₂S | C₆H₃ClN₂S |
| Molecular Weight | 205.06 g/mol | 205.06 g/mol | 205.06 g/mol | 170.62 g/mol |
| Appearance | Crystalline Solid | Crystalline Powder | Light Brown Solid | Solid |
| CAS Number | Not Available | 18740-39-1 | 16234-14-3 | 14080-59-2 |
Synthesis and Experimental Protocols
The synthesis of this compound would likely proceed through the construction of the corresponding dihydroxy precursor, thieno[2,3-d]pyrimidine-4,5(6H,7H)-dione, followed by a chlorination reaction.
Proposed Synthesis Workflow
A plausible synthetic route starts from a suitably substituted thiophene, which is cyclized to form the thieno[2,3-d]pyrimidine core. The resulting diol is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the target dichlorinated product.
General Experimental Protocol for Dichlorination
The following protocol is adapted from the synthesis of analogous 2,4-dichlorothieno[3,2-d]pyrimidine and can be considered a starting point for the synthesis of the 4,5-dichloro isomer.[6]
-
Reaction Setup: To a suspension of thieno[2,3-d]pyrimidine-4,5-dione (1.0 eq.) in phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material), add N,N-diisopropylethylamine (DIPEA, 2.5 eq.).
-
Heating: Heat the reaction mixture to reflux (approx. 106 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Extraction: Cautiously add crushed ice to the residue, followed by neutralization with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Logical Relationships
The reactivity of this compound is dominated by the two chlorine atoms on the electron-deficient pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution and serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the construction of C-N, C-O, C-S, and C-C bonds.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C5 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the fused thiophene ring.
Regioselectivity: In pyrimidine systems, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 or C5 positions.[7][8] This is attributed to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge in the Meisenheimer intermediate. Therefore, it is predicted that nucleophilic attack will occur preferentially at the C4 position of this compound under kinetic control. Selective mono-substitution at C4 should be achievable by using one equivalent of the nucleophile at moderate temperatures. Substitution at the C5 position would likely require more forcing conditions.
Table 2: Predicted Regioselectivity in SNAr Reactions
| Position | Relative Reactivity | Rationale |
| C4 | Higher | More effective stabilization of the Meisenheimer intermediate by the N3 nitrogen. |
| C5 | Lower | Less effective charge stabilization compared to C4. |
General Experimental Protocol for SNAr with an Amine
This protocol is based on reactions performed on related 4-chlorothienopyrimidines.[9]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF, NMP, or dioxane.
-
Addition of Reagents: Add the desired amine (1.0-1.2 eq. for mono-substitution) and a non-nucleophilic base such as DIPEA or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for forming C-C bonds at the chloro-positions. These reactions are fundamental in drug discovery for synthesizing biaryl and related structures.
Regioselectivity: Similar to SNAr reactions, the C4 position is generally more reactive in palladium-catalyzed cross-couplings of dichloropyrimidines.[10][11] Selective mono-arylation or mono-alkenylation at the C4 position can often be achieved by careful control of reaction conditions (catalyst, ligand, base, temperature, and stoichiometry). Achieving selective coupling at C5 while C4 remains chlorinated is challenging and may require specialized directing groups or catalyst systems. Di-substitution can be accomplished by using an excess of the coupling partner and more forcing conditions.
Suzuki Coupling Workflow
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
General Experimental Protocol for Suzuki Coupling
This protocol is a general method adapted from procedures for dichloropyrimidines.[12]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq. for mono-coupling), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (3.0 eq.).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).
-
Solvent and Catalyst: Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water) followed by a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).
-
Heating: Heat the mixture to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography to yield the desired product.
Applications in Research and Drug Development
Thieno[2,3-d]pyrimidine derivatives are extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology.[13] The 4,5-dichloro scaffold serves as a key intermediate, allowing for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a highly valuable, albeit under-documented, building block for chemical synthesis. Its reactivity is characterized by two distinct chlorine atoms that can be selectively functionalized through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, with the C4 position being the more reactive site. This versatile reactivity profile makes it an attractive starting material for creating diverse chemical libraries aimed at discovering novel therapeutic agents and functional materials. The experimental protocols and reactivity principles outlined in this guide, derived from closely related systems, provide a robust framework for researchers to utilize this promising scaffold in their synthetic endeavors.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine, 2,4-dichloro- | CAS 18740-39-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 4,5-Dichlorothieno[2,3-d]pyrimidine Bioactivity: A Technical Guide
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets. This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4,5-dichlorothieno[2,3-d]pyrimidine core, in particular, serves as a versatile intermediate for the synthesis of potent bioactive molecules. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound class, supported by experimental validation and an exploration of the relevant signaling pathways.
Computational Approaches for Bioactivity Prediction
A variety of computational techniques are employed to predict the biological activity of this compound derivatives, enabling the rational design and virtual screening of novel therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational method that correlates the chemical structure of a compound with its biological activity.[1][2][3][4] By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested molecules. For thienopyrimidine derivatives, 2D- and 3D-QSAR studies have been instrumental in identifying key physicochemical and structural features that govern their bioactivity.[1][3] These models often reveal the importance of properties like lipophilicity, electronic distribution, and steric effects in determining the antimicrobial or anticancer efficacy of these compounds.[2]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5][6] This method is widely used to understand the binding mode of thienopyrimidine derivatives to their biological targets and to estimate their binding affinity.[7][8][9][10][11] Docking studies have been successfully applied to predict the interaction of thieno[2,3-d]pyrimidine-based compounds with various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 2 (JAK2).[8][12][13][14][15]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[16][17] For thienopyrimidine derivatives, pharmacophore models have been developed to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for potent inhibition of targets like VEGFR-2.[16] These models serve as valuable tools for virtual screening of large compound libraries to identify novel hits with the desired bioactivity.
Virtual Screening
Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[18] This process often involves a combination of QSAR, molecular docking, and pharmacophore modeling to filter and prioritize candidates for experimental testing. Combinatorial virtual screening approaches have been successfully used to design and identify novel thieno[2,3-d]pyrimidine-based inhibitors of challenging targets like KRAS G12D.[18]
Experimental Validation of In Silico Predictions
The predictions generated from in silico models must be validated through rigorous experimental testing. A variety of in vitro and cell-based assays are employed to confirm the bioactivity of newly designed this compound derivatives.
Antiproliferative and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[19][20] Numerous studies have utilized this assay to evaluate the anticancer activity of thienopyrimidine derivatives against a panel of human cancer cell lines, including those from breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers.[7][12][13][21]
Kinase Inhibition Assays
To confirm the predicted inhibitory activity against specific kinases, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Thienopyrimidine derivatives have been evaluated for their inhibitory potential against a range of kinases, including VEGFR-2, EGFR, PI3Kα, and FLT3.[9][11][12][21]
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of a compound on the cell cycle progression of cancer cells. Treatment with bioactive thienopyrimidine derivatives has been shown to induce cell cycle arrest at different phases, such as G2/M or G0-G1, thereby inhibiting cancer cell proliferation.[10][12]
Apoptosis Assays
The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Assays such as Annexin V-FITC staining followed by flow cytometry are used to detect and quantify apoptotic cells.[8] Studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cells, often by modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.[8][12][22]
Signaling Pathways Modulated by Thienopyrimidine Derivatives
The biological effects of this compound derivatives are often mediated through their interaction with key signaling pathways that are dysregulated in diseases like cancer.
Kinase Signaling Pathways
Many thienopyrimidine derivatives function as kinase inhibitors.[13] By targeting kinases such as VEGFR-2, EGFR, and PI3Kα, these compounds can disrupt the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[9][11][12][15][23] For instance, inhibition of the PI3K-Akt-mTOR pathway is a common mechanism of action for thienopyrimidine-based anticancer agents.[9]
KRAS Signaling Pathway
Mutations in the KRAS gene are common in many cancers and lead to constitutive activation of downstream signaling pathways that promote tumor growth. Novel thieno[2,3-d]pyrimidine-based inhibitors have been developed to target the KRAS G12D mutant, demonstrating the potential to down-regulate the activity of downstream effectors like Raf and Erk.[18]
Data Presentation
Table 1: In Silico Predicted and Experimentally Validated Bioactivities of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target | In Silico Method | Predicted Activity | Experimental Assay | IC50 (µM) | Reference |
| KD-8 | KRAS G12D | Virtual Screening, Docking | High Binding Affinity | Antiproliferative (Panc1, SW1990, CT26) | 2.1 (average) | [18] |
| 18 | VEGFR-2 | Molecular Docking, MD Simulation | Strong Binding | VEGFR-2 Inhibition, Antiproliferative (MCF-7, HepG2) | 0.084 (VEGFR-2), 10.17 (MCF-7), 24.47 (HepG2) | [12] |
| 9a | PI3Kα | Molecular Docking | Favorable Binding | PI3Kα Inhibition, Antiproliferative (MCF-7) | 9.47 (PI3Kα), 9.80 (MCF-7) | [9] |
| 10d | VEGFR-2 | Molecular Modeling | Good Binding Mode | VEGFR-2 Inhibition | 2.5 | [10] |
| 15g | VEGFR-2 | Molecular Modeling | Good Binding Mode | VEGFR-2 Inhibition | 2.27 | [10] |
| 6j | Not Specified | Not Specified | Not Specified | Cytotoxicity (HCT116, OV2008, A2780) | 0.5 - 2 | [22] |
| 17f | VEGFR-2 | Molecular Docking | Favorable Binding | VEGFR-2 Inhibition, Antiproliferative (HCT-116, HepG2) | 0.23 (VEGFR-2), 2.80 (HCT-116), 4.10 (HepG2) | [11] |
| Thienopyrimidine Derivative | JAK2 | Molecular Docking | High Affinity | Cytotoxicity (HepG-2) | 8.001 | [13][14] |
Experimental Protocols
General Protocol for Molecular Docking
-
Receptor Preparation: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structure of the thienopyrimidine derivative and convert it to a 3D structure. Minimize the energy of the ligand using a suitable force field.
-
Grid Generation: Define the binding site on the receptor, typically centered on the co-crystallized ligand or a predicted active site. Generate a grid box that encompasses this binding site.
-
Docking Simulation: Use a docking program (e.g., AutoDock) to dock the prepared ligand into the receptor's binding site. The program will generate multiple binding poses.
-
Analysis: Analyze the docking results to identify the best binding pose based on the docking score and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[5][6]
General Protocol for MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[19][20]
General Protocol for In Vitro Kinase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a substrate (e.g., a peptide or protein), ATP, and a buffer solution.
-
Compound Addition: Add the thienopyrimidine derivative at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a defined time.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an ELISA-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
References
- 1. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS Original Article | Semantic Scholar [semanticscholar.org]
- 17. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]
- 21. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Initial Toxicity Screening of 4,5-Dichlorothieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial toxicity screening process for 4,5-Dichlorothieno[2,3-d]pyrimidine derivatives. It is designed to offer researchers and drug development professionals a foundational understanding of the potential toxicological profile of this class of compounds, detailed methodologies for key toxicological assays, and insights into the potential signaling pathways involved.
Hazard Identification of this compound
The initial step in any toxicity screening is to consult available safety data. According to the Safety Data Sheet (SDS) for this compound, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
These classifications from the Global Harmonized System (GHS) indicate that this compound should be handled with significant care, using appropriate personal protective equipment (PPE), especially to avoid oral, dermal, and eye contact. The corrosive nature of the compound suggests that it can cause significant tissue damage upon direct contact.
In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
It is important to note that the cytotoxic profiles of these derivatives can vary significantly based on the substitutions on the thieno[2,3-d]pyrimidine core. The following tables summarize some of the reported IC50 values for various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines. This data serves as a surrogate to estimate the potential cytotoxicity of the 4,5-dichloro derivative.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Compound 7b | 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine | MCF-7 | 8.80 ± 0.08 | [3] |
| Compound 7t | 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine | MCF-7 | 7.45 ± 0.26 | [3] |
| Compound 3 | 2-chloroethyl-substituted 4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 0.045 | [4] |
| Compound 4 | 2-ethyl-substituted 4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 0.11 | [4] |
| Compound 2 | 2-substituted 4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | 0.16 | [4] |
| Compound ID | Substitution Pattern | Cell Line | IC50 (µg/mL) | Reference |
| Compound 8d | 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidine | MCF-7 | 8.3 | [2] |
| Compound 8d | 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidine | HUH-7 | 5.8 | [2] |
| Compound 8d | 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidine | BHK | 17 | [2] |
| Compound 8d | 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidine | WISH (normal) | 723 | [2] |
| Compound 2 | 4-amino-thienopyrimidine derivative | MCF-7 | 4.3 ± 0.11 | [5] |
Experimental Protocols for Initial Toxicity Screening
A comprehensive initial toxicity screening should include assays to evaluate cytotoxicity, genotoxicity, and acute systemic toxicity. The following are detailed protocols for key experiments.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Target cells (e.g., a panel of cancer and normal cell lines)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
MTT Assay Experimental Workflow
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.
-
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test compound
-
S9 fraction (for metabolic activation)
-
Positive and negative controls
-
-
Procedure:
-
Prepare different concentrations of the test compound.
-
In a test tube, mix the test compound, the bacterial culture, and either the S9 mix or a buffer (for experiments without metabolic activation).
-
Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Ames Test Experimental Workflow
This test determines the single dose of a substance that causes the death of 50% of a group of test animals. The Up-and-Down Procedure (UDP) is a method that uses fewer animals.
-
Materials:
-
Rodents (e.g., rats or mice), typically one sex (females are often used)
-
Test compound
-
Vehicle for administration (e.g., corn oil, water)
-
Oral gavage needles
-
-
Procedure (Up-and-Down Procedure):
-
Dose a single animal with a starting dose.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose.
-
If the animal dies, the next animal is dosed at a lower dose.
-
The dosing of subsequent animals continues based on the outcome of the previously dosed animal.
-
The LD50 is calculated using the maximum likelihood method after a sufficient number of animals have been tested.
-
Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Potential Signaling Pathways
Based on studies of various thieno[2,3-d]pyrimidine derivatives, several signaling pathways have been identified as potential targets. Understanding these pathways can provide insights into the mechanism of toxicity.
Several thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of this pathway can lead to anti-tumor effects but may also have toxicological implications.
VEGFR-2 Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, and some thieno[2,3-d]pyrimidine derivatives have been shown to modulate its activity.
NF-κB Signaling Pathway Modulation
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. Thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells.
References
- 1. 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4,5-Dichlorothieno[2,3-d]pyrimidine as a Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleus, has emerged as a privileged scaffold in medicinal chemistry, yielding compounds with a broad spectrum of pharmacological activities. Among its derivatives, 4,5-dichlorothieno[2,3-d]pyrimidine stands out as a highly versatile building block. The two reactive chlorine atoms at the 4 and 5 positions provide convenient handles for synthetic chemists to introduce a variety of substituents, enabling the exploration of vast chemical space and the fine-tuning of biological activity. This technical guide provides a comprehensive overview of the synthesis, biological applications, and key signaling pathways associated with derivatives of this compound, with a focus on its role in the development of kinase inhibitors and anti-inflammatory agents.
Synthesis of the Core Building Block and Derivatives
The synthesis of the this compound core typically begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. A common and efficient route involves the Gewald reaction to produce a 2-aminothiophene-3-carbonitrile intermediate. This intermediate then undergoes cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one, which is subsequently chlorinated to yield the target this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-3-cyanothiophene
-
To a stirred solution of a suitable ketone or aldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 2-aminothiophene-3-carbonitrile derivative.
Step 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
-
Suspend the 2-aminothiophene-3-carbonitrile derivative (1.0 eq.) in an excess of formamide.
-
Heat the mixture at a high temperature (typically 150-180 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.
Step 3: Chlorination to this compound
-
To the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.), add an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a base, such as N,N-dimethylaniline or diisopropylethylamine.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Quench the reaction mixture by slowly adding it to crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.
Applications in Kinase Inhibition
The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. By strategically modifying the 4 and 5 positions, researchers have developed inhibitors targeting a range of kinases implicated in cancer and other diseases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as VEGFR-2 inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Quantitative Data: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116 | 2.80 ± 0.16 | [1] |
| HepG2 | 4.10 ± 0.45 | [1] | |||
| KD-8 | KRAS G12D (indirect) | - | Panc1 | ~2.1 (average) | [2] |
| SW1990 | ~2.1 (average) | [2] | |||
| CT26 | ~2.1 (average) | [2] | |||
| Compound 3 | JAK2 (predicted) | - | HepG-2 | 8.001 ± 0.0445 | [3] |
Role in Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular disease. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Derivatives of thieno[2,3-d]pyrimidine have shown promise as anti-inflammatory agents by modulating this pathway.
Caption: NF-κB Signaling Pathway and Modulation.
Experimental Workflow for Drug Discovery
The development of novel therapeutics based on the this compound scaffold follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
Experimental Protocol: MTT Cell Proliferation Assay
This assay is a colorimetric method for assessing cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be screened against a multitude of biological targets. The demonstrated success in developing potent kinase inhibitors and modulators of inflammatory pathways underscores the significant potential of this scaffold in the ongoing quest for novel and effective therapeutics. Further exploration of the chemical space around this core is likely to yield new drug candidates for a wide range of diseases.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine Precursors via Gewald Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-dichlorothieno[2,3-d]pyrimidine precursors, with a core focus on the application of the Gewald synthesis for the preparation of the key 2-aminothiophene intermediate. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 4,5-dichloro-substituted scaffold, in particular, serves as a versatile platform for further chemical modifications to develop novel therapeutic agents.
This document details the multi-step synthetic pathway, commencing with the one-pot Gewald multicomponent reaction to form a substituted 2-aminothiophene-3-carbonitrile.[1] This intermediate is then cyclized to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one, which is subsequently chlorinated to yield the target this compound. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways and mechanisms are provided to facilitate a thorough understanding and practical application of this synthetic strategy.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved through a three-step process. The initial and crucial step is the Gewald reaction, which constructs the thiophene ring. This is followed by the formation of the pyrimidine ring and a final chlorination step.
Caption: Overall synthetic workflow for this compound.
Step 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile
The Gewald reaction is a one-pot, three-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2][3] This reaction is highly efficient for the synthesis of polysubstituted 2-aminothiophenes.
Reaction Mechanism
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile, catalyzed by a base.[2] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of sulfur addition is not fully elucidated but is thought to proceed through an episulfide intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[2]
Caption: Postulated mechanism of the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes the synthesis of a representative 2-aminothiophene intermediate using cyclohexanone as the ketone component.
-
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Quantitative Data for Gewald Synthesis
| Starting Ketone | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Triethylamine | Ethanol | 1-2 | 85-95 | 148-150 |
| Ethyl acetoacetate | Ethyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylate | Diethylamine | Ethanol | Ambient | ~80 | Not Reported |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.[1]
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
The 2-aminothiophene-3-carbonitrile intermediate is then cyclized to form the thieno[2,3-d]pyrimidine ring system. A common method for this transformation is heating the aminothiophene with formamide.[1]
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-one
-
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Standard laboratory glassware
-
-
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration and washed with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization.
-
Quantitative Data for Cyclization
| Starting Material | Product | Reagent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-one | Formamide | 1.5-2 | 70-80 | 280-282 |
Note: Yields and melting points are representative and may vary.[1]
Step 3: Chlorination to this compound
The final step is the chlorination of the thieno[2,3-d]pyrimidin-4(3H)-one to produce the desired this compound. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or N,N-diisopropylethylamine to facilitate the reaction.
Experimental Protocol (Adapted from related syntheses)
-
Materials:
-
Procedure:
-
To a suspension of 5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-one (1 mmol) in anhydrous toluene (10 mL), add phosphorus oxychloride (5 eq.).
-
Slowly add N,N-diisopropylethylamine (2.5 eq.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data for Chlorination (Based on Analogous Reactions)
| Starting Material | Product | Reagent | Yield (%) |
| Thieno[3,2-d]pyrimidine-2,4-dione | 2,4-Dichlorothieno[3,2-d]pyrimidine | POCl₃ / DIPEA | Quantitative |
| 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one | 4-Chloro-5-phenylthieno[2,3-d]pyrimidine | Thionyl chloride / DMF | ~100% |
Note: The yield is based on the chlorination of a similar thienopyrimidine core and may vary for the target compound.
Conclusion
The synthesis of this compound precursors is a multi-step process that is reliably initiated by the versatile Gewald reaction. This guide provides a detailed framework for researchers to synthesize these valuable precursors, offering specific protocols for the key transformations. The provided quantitative data, while in some cases representative, offers a solid baseline for experimental planning. The adaptability of the Gewald reaction allows for the introduction of various substituents on the thiophene ring, enabling the creation of diverse libraries of thieno[2,3-d]pyrimidine derivatives for drug discovery and development programs. Careful adaptation of the chlorination step, based on the provided analogous procedures, will be key to successfully obtaining the final 4,5-dichloro-substituted target molecule.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 4,5-Dichlorothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including acting as potent kinase inhibitors for the treatment of cancer and other proliferative diseases. The 4,5-dichlorothieno[2,3-d]pyrimidine is a key intermediate, offering two reactive sites for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse libraries of compounds for biological screening.
This document provides detailed protocols for the nucleophilic substitution on this compound with a focus on amination reactions, which are commonly employed in the synthesis of kinase inhibitors. It also includes information on reactions with other nucleophiles and discusses the regioselectivity of these substitutions.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, facilitates the attack of a nucleophile at either the C4 or C5 position. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Generally, nucleophilic attack is favored at the C4 position of the thieno[2,3-d]pyrimidine ring system due to greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom of the pyrimidine ring.
Applications in Drug Development
Derivatives of the 4,5-disubstituted thieno[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases that play crucial roles in cell signaling pathways implicated in cancer and other diseases. By modifying the substituents at the C4 and C5 positions, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets. Notable kinase targets for thieno[2,3-d]pyrimidine derivatives include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that controls cell growth, proliferation, and survival.
-
MAPK-interacting kinases (Mnk): These kinases are involved in the regulation of protein synthesis and are implicated in cancer development and therapeutic resistance.
The ability to readily synthesize a diverse range of analogs from this compound makes it a valuable starting material for structure-activity relationship (SAR) studies aimed at optimizing the efficacy and safety of new drug candidates.
Experimental Protocols
The following protocols provide a general framework for performing nucleophilic substitution reactions on this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for Amination (Primary and Secondary Amines)
This protocol describes the reaction of this compound with various primary and secondary amines to yield 4-amino-5-chlorothieno[2,3-d]pyrimidine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or dioxane)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-5-chlorothieno[2,3-d]pyrimidine.
Protocol 2: Microwave-Assisted Amination
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.
Materials:
-
This compound
-
Amine
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., DIPEA)
-
Microwave reaction vial
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (1.1 equiv.), and the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative examples of nucleophilic substitution reactions on this compound and its analogs, providing an overview of reaction conditions and reported yields.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Ethanol | - | Reflux | 6 | 75 | General procedure |
| 4-Fluoroaniline | Isopropanol | DIPEA | 80 | 12 | 88 | General procedure |
| Morpholine | DMF | K₂CO₃ | 100 | 4 | 92 | General procedure |
| Benzylamine | Dioxane | TEA | 100 | 8 | 85 | General procedure |
| Phenol | DMF | K₂CO₃ | 120 | 12 | 65 | General procedure |
| Thiophenol | DMF | K₂CO₃ | 80 | 2 | 90 | General procedure |
Note: The yields are illustrative and can vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
The general experimental workflow for the nucleophilic substitution on this compound is depicted below.
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by derivatives of 4,5-disubstituted thieno[2,3-d]pyrimidines.
VEGFR-2 Signaling Pathway
PI3K/Akt Signaling Pathway
Mnk Signaling Pathway
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,5-Dichlorothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif for a multitude of kinase inhibitors. Its resemblance to the purine core allows for competitive binding at the ATP-binding site of various kinases, making it a versatile starting point for the development of targeted therapies. The 4,5-dichlorothieno[2,3-d]pyrimidine derivative is a particularly attractive starting material due to the differential reactivity of its two chlorine atoms, enabling sequential and regioselective functionalization to generate diverse libraries of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer, including PI3K/Akt/mTOR, EGFR, and VEGFR.
Synthetic Strategies
The primary synthetic routes for elaborating the this compound core involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 5-position, allowing for selective initial substitution.
A general synthetic workflow is outlined below:
Caption: General synthetic workflow for kinase inhibitors.
I. PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a prime target for drug development.
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Biological Activity
| Compound ID | R1 Group | R2 Group | PI3Kα IC50 (µM) | Reference |
| PI3K-1 | Morpholine | 4-Methoxyphenyl | 0.15 | [Fictional Data] |
| PI3K-2 | Piperazine | 3,4-Dimethoxyphenyl | 0.09 | [Fictional Data] |
| PI3K-3 | N-Methylpiperazine | 4-(Trifluoromethyl)phenyl | 0.21 | [Fictional Data] |
Experimental Protocol: Synthesis of a PI3K Inhibitor (Example: PI3K-1)
Step 1: Synthesis of 4-(5-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
-
To a solution of this compound (1.0 g, 4.56 mmol) in isopropanol (20 mL), add morpholine (0.48 mL, 5.47 mmol) and triethylamine (0.76 mL, 5.47 mmol).
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold isopropanol, and dried under vacuum to yield the product as a white solid.
Step 2: Suzuki-Miyaura Coupling to yield 4-(5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine (PI3K-1)
-
In a flask, combine 4-(5-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (0.5 g, 1.95 mmol), 4-methoxyphenylboronic acid (0.35 g, 2.34 mmol), and potassium carbonate (0.81 g, 5.85 mmol).
-
Add a mixture of toluene (15 mL) and water (5 mL).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.0975 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final compound.
II. Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-established therapeutic target.
Signaling Pathway
Caption: EGFR signaling pathway inhibition.
Biological Activity
| Compound ID | R1 Group | R2 Group | EGFR IC50 (nM) | Reference |
| EGFR-1 | 3-Ethynylaniline | 4-(3-morpholinopropoxy)phenyl | 5.2 | [Fictional Data] |
| EGFR-2 | 4-((Dimethylamino)methyl)aniline | 4-Methoxyphenyl | 12.8 | [Fictional Data] |
| EGFR-3 | 3-Chloro-4-fluoroaniline | 4-(Piperidin-1-yl)phenyl | 8.1 | [Fictional Data] |
Experimental Protocol: Synthesis of an EGFR Inhibitor (Example: EGFR-1)
Step 1: Synthesis of N-(3-ethynylphenyl)-5-chlorothieno[2,3-d]pyrimidin-4-amine
-
Dissolve this compound (1.0 g, 4.56 mmol) and 3-ethynylaniline (0.64 g, 5.47 mmol) in 2-propanol (25 mL).
-
Add a few drops of concentrated HCl as a catalyst.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the desired intermediate.
Step 2: Suzuki-Miyaura Coupling to yield N-(3-ethynylphenyl)-5-(4-(3-morpholinopropoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine (EGFR-1)
-
Combine N-(3-ethynylphenyl)-5-chlorothieno[2,3-d]pyrimidin-4-amine (0.5 g, 1.74 mmol), (4-(3-morpholinopropoxy)phenyl)boronic acid (0.58 g, 2.09 mmol), and sodium carbonate (0.55 g, 5.22 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).
-
Bubble argon through the solution for 20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.13 g, 0.174 mmol).
-
Heat the reaction at 85 °C for 16 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography (dichloromethane/methanol) to yield the final product.
III. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR signaling is a clinically validated anti-cancer strategy.
Signaling Pathway
Caption: VEGFR signaling pathway inhibition.
Biological Activity
| Compound ID | R1 Group | R2 Group | VEGFR-2 IC50 (nM) | Reference |
| VEGFR-1 | Cyclopropylamine | 4-Fluoro-3-(trifluoromethyl)phenyl | 15.6 | [Fictional Data] |
| VEGFR-2 | 2-Methoxyethylamine | 5-Indazolyl | 9.8 | [Fictional Data] |
| VEGFR-3 | (S)-3-aminopyrrolidine | 4-Chloro-3-methoxyphenyl | 11.2 | [Fictional Data] |
Experimental Protocol: Synthesis of a VEGFR Inhibitor (Example: VEGFR-1)
Step 1: Synthesis of 5-chloro-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine
-
In a sealed tube, add this compound (1.0 g, 4.56 mmol), cyclopropylamine (0.38 mL, 5.47 mmol), and diisopropylethylamine (1.59 mL, 9.12 mmol) in N-methyl-2-pyrrolidone (NMP) (10 mL).
-
Heat the mixture to 120 °C for 12 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the intermediate product.
Step 2: Suzuki-Miyaura Coupling to yield N-cyclopropyl-5-(4-fluoro-3-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (VEGFR-1)
-
To a microwave vial, add 5-chloro-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine (0.5 g, 2.21 mmol), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (0.55 g, 2.65 mmol), and cesium carbonate (2.16 g, 6.63 mmol).
-
Add 1,4-dioxane (12 mL) and water (4 mL).
-
Purge the mixture with nitrogen for 10 minutes.
-
Add chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) (XPhos Pd G2) (0.17 g, 0.221 mmol).
-
Seal the vial and heat in a microwave reactor at 100 °C for 1 hour.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final compound.
Disclaimer: The compound IDs and their corresponding biological data presented in the tables are for illustrative purposes only and are designated as "Fictional Data." The experimental protocols are based on established chemical transformations and are provided as a guide for researchers. Actual reaction conditions may require optimization. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for the Synthesis of 4-amino-5-chloro-thieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the synthesis of 4-amino-5-chloro-thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The methodologies outlined are based on established synthetic routes, including the versatile Gewald reaction, cyclization, chlorination, and selective amination.
Introduction
Thieno[2,3-d]pyrimidines are heterocyclic compounds that are structurally analogous to purines. This structural similarity has led to their extensive investigation as potential therapeutic agents. The 4-amino-thieno[2,3-d]pyrimidine scaffold, in particular, has been identified as a privileged structure for the development of potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis. The introduction of a chloro substituent at the 5-position can further modulate the biological activity and pharmacokinetic properties of these derivatives.
This document provides a step-by-step guide for the synthesis of a key intermediate, 2,4-dichloro-thieno[2,3-d]pyrimidine, and its subsequent selective amination to yield the desired 4-amino-2-chloro-thieno[2,3-d]pyrimidine derivatives. While the protocol focuses on a 5-unsubstituted thieno[2,3-d]pyrimidine core, the synthesis of 5-chloro derivatives can be achieved by utilizing appropriately substituted starting materials in the initial Gewald reaction.
Synthetic Pathway Overview
The general synthetic strategy for 4-amino-5-chloro-thieno[2,3-d]pyrimidine derivatives is a multi-step process. The workflow begins with the construction of the thiophene ring, followed by the formation of the fused pyrimidine ring system. Subsequent functional group manipulations yield the target compounds.
Caption: General synthetic workflow for 4-amino-5-chloro-thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dihydroxy-thieno[2,3-d]pyrimidine
This protocol describes the synthesis of the dihydroxy thienopyrimidine intermediate, a crucial precursor for subsequent chlorination.
Materials:
-
Methyl 2-aminothiophene-3-carboxylate
-
Urea
-
Heating mantle
-
Round-bottom flask
-
Condenser
Procedure:
-
A mixture of methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol) is placed in a round-bottom flask.[1]
-
The mixture is heated to 200°C for 2 hours.[1]
-
After cooling, the solid reaction mass is collected.
Expected Yield: The yield for this step is typically moderate to high.
Protocol 2: Synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine
This protocol details the chlorination of the dihydroxy intermediate to produce the key 2,4-dichloro derivative.
Materials:
-
2,4-dihydroxy-thieno[2,3-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Reflux apparatus
-
Ice bath
Procedure:
-
A mixture of 2,4-dihydroxy-thieno[2,3-d]pyrimidine (0.05 mol) and phosphorus oxychloride (100 ml) is refluxed for 10 hours, resulting in a clear solution.[1]
-
The excess phosphorus oxychloride is removed under reduced pressure.[1]
-
The residue is carefully poured onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
Quantitative Data:
| Compound | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) |
| 2,4-dichlorothieno[2,3-d]pyrimidine | 2,4-dihydroxy-thieno[2,3-d]pyrimidine | POCl₃ | None | 10 h | Reflux | 55% | 161-162 |
Table 1: Summary of quantitative data for the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine.[1]
Protocol 3: Synthesis of 2-chloro-N-substituted-thieno[2,3-d]pyrimidin-4-amine Derivatives
This protocol outlines the selective amination at the C4 position of the 2,4-dichloro intermediate to yield the target 4-amino derivatives. The C4 position is generally more reactive towards nucleophilic substitution.
Materials:
-
2,4-dichlorothieno[2,3-d]pyrimidine
-
Substituted amine (e.g., aniline, p-toluidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
tert-Butanol (tert-BuOH)
-
Stirring apparatus
Procedure:
-
To a solution of 2,4-dichlorothieno[2,3-d]pyrimidine (1 mmol) and N,N-Diisopropylethylamine (1.3 mmol) in tert-Butanol (15 ml) at room temperature, add the desired substituted amine (1 mmol).[2]
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography or recrystallization.
Quantitative Data for Representative Derivatives:
| Compound | Starting Amine | Yield |
| 2-chloro-N-phenylthieno[2,3-d]pyrimidin-4-amine | Aniline | - |
| 2-chloro-N-p-tolylthieno[2,3-d]pyrimidin-4-amine | p-Toluidine | - |
| 2-chloro-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine | 4-Methoxyaniline | - |
Table 2: Representative yields for the synthesis of 4-amino derivatives. Note: Specific yield data was not provided in the source but the procedure is described as providing good yields.[2]
Application in Drug Discovery: Inhibition of VEGFR-2 Signaling
4-Amino-thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer drug development. These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation and subsequent activation of downstream signaling pathways.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by 4-amino-5-chloro-thieno[2,3-d]pyrimidine derivatives.[3][4][5][6][7]
By inhibiting VEGFR-2, these thienopyrimidine derivatives can effectively block the downstream signaling events, thereby suppressing tumor-induced angiogenesis and inhibiting tumor growth. The detailed protocols and biological context provided in these application notes are intended to facilitate further research and development of this promising class of compounds as anti-cancer agents.
References
- 1. ijacskros.com [ijacskros.com]
- 2. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichlorothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4,5-dichlorothieno[2,3-d]pyrimidine, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The thieno[2,3-d]pyrimidine core is a key structural motif in a variety of biologically active molecules, and the ability to selectively functionalize the 4 and 5 positions through cross-coupling reactions opens up a vast chemical space for drug discovery and development.
This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, including optimized reaction conditions, quantitative data, and step-by-step experimental procedures.
Regioselectivity of Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions of this compound, the chlorine atom at the 4-position is generally more reactive than the one at the 5-position. This preferential reactivity is attributed to the electronic properties of the heterocyclic system. The pyrimidine ring is electron-deficient, making the attached chlorine atoms susceptible to oxidative addition to the palladium catalyst. The C4 position is electronically activated to a greater extent, leading to selective monosubstitution at this site under controlled reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C4 and/or C5 positions of the thieno[2,3-d]pyrimidine core.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-Aryl-5-chlorothieno[2,3-d]pyrimidine |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure for Monosubstitution at C4)
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), the palladium catalyst, and the ligand (if applicable).
-
Addition of Reagents: Add the base and the anhydrous, degassed solvent.
-
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-chlorothieno[2,3-d]pyrimidine.
Diagram: Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a direct route to 4-amino- and 5-amino-thieno[2,3-d]pyrimidine derivatives, which are valuable building blocks in medicinal chemistry.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-Amino-5-chlorothieno[2,3-d]pyrimidine |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | t-BuOH | 90 | 16 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure for Monosubstitution at C4)
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precatalyst, the ligand, and the base.
-
Addition of Reagents: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon triple bonds, enabling the introduction of alkynyl groups onto the thieno[2,3-d]pyrimidine scaffold. These alkynyl-substituted products can serve as versatile intermediates for further synthetic transformations.
Data Presentation: Sonogashira Coupling Conditions for 4-Chlorothieno[2,3-d]pyrimidines
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-Alkynylthieno[2,3-d]pyrimidine | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd/C (10%) | CuI (5) | PPh₃ (20) | Et₃N (3) | MeOH | 65 | 12 | 90 | | 2 | 1-Hexyne | Pd/C (10%) | CuI (5) | PPh₃ (20) | Et₃N (3) | MeOH | 65 | 10 | 85 | | 3 | Propargyl alcohol | Pd/C (10%) | CuI (5) | PPh₃ (20) | Et₃N (3) | MeOH | 65 | 10 | 87 |
Note: The data presented is for the coupling of various 4-chlorothieno[2,3-d]pyrimidine derivatives. It is anticipated that this compound will exhibit similar reactivity at the C4 position under these conditions.
Experimental Protocol: Sonogashira Coupling (General Procedure for Monosubstitution at C4)
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., methanol or THF), add the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst, the copper(I) co-catalyst, and the ligand under an inert atmosphere.
-
Addition of Base: Add the amine base (e.g., triethylamine or diisopropylethylamine).
-
Reaction: Stir the reaction mixture at the specified temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 4-alkynyl-5-chlorothieno[2,3-d]pyrimidine.[1][2]
Diagram: Sonogashira Coupling Experimental Workflow
Sequential Cross-Coupling for Disubstituted Derivatives
The differential reactivity of the chlorine atoms at the C4 and C5 positions allows for the sequential synthesis of 4,5-disubstituted thieno[2,3-d]pyrimidines. Typically, the more reactive C4 position is functionalized first, followed by a second cross-coupling reaction at the C5 position under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). This stepwise approach enables the introduction of two different substituents, leading to a diverse library of compounds.
Diagram: Sequential Cross-Coupling Strategy
References
Application of 4,5-Dichlorothieno[2,3-d]pyrimidine in Anti-inflammatory Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dichlorothieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-inflammatory agents. Its derivatives have been shown to modulate key inflammatory pathways, offering promising therapeutic avenues for a range of inflammatory and autoimmune diseases. This document provides detailed application notes on the therapeutic rationale and protocols for the biological evaluation of this compound derivatives.
Therapeutic Rationale and Mechanism of Action
Derivatives of the thieno[2,3-d]pyrimidine core have been identified as potent inhibitors of several key mediators of the inflammatory response. The primary mechanisms of action include:
-
Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1] These pathways are crucial for the innate immune response, and their dysregulation is implicated in numerous inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1][2] By inhibiting IRAK4, thieno[2,3-d]pyrimidine derivatives can block the downstream activation of NF-κB and MAPK signaling, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]
-
Modulation of Cyclooxygenase (COX) Enzymes: Certain thieno[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against COX-1 and COX-2 enzymes.[5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
-
Suppression of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4] Some thieno[2,3-d]pyrimidine analogues have been shown to inhibit iNOS expression and subsequent NO production in macrophages.[4][7]
-
Inhibition of NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK signaling cascades are central regulators of inflammatory gene expression.[4][8] Thieno[2,3-d]pyrimidine compounds have been found to suppress the activation of these pathways, leading to a broad-spectrum anti-inflammatory effect.[4][8]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo anti-inflammatory activities of representative thieno[2,3-d]pyrimidine derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target | Assay | IC50 / Activity | Reference |
| Series 1 | IRAK4 | Kinase Assay | IC50 values in the low micromolar to nanomolar range | [1] |
| Compound 4c | PGE2 Production | ELISA in rat blood serum | 19 pg/mL (Comparable to Diclofenac at 12 pg/mL) | [9] |
| Compounds 5 & 6 | COX-2 | In vitro inhibition assay | IC50 = 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol respectively | [5] |
| Compounds A2, A6, B7 | NO Production | Griess Assay in RAW264.7 cells | Significant inhibition of NO secretion | [4][7] |
| Compounds A2, A6, B7 | IL-6 & TNF-α | ELISA in RAW264.7 cells | Significant inhibition of cytokine secretion | [7][8] |
| Compound 22o | iNOS | iNOS inhibitory assay | IC50 = 0.96 µM | [10] |
Table 2: In Vivo Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Animal Model | Readout | Activity | Reference |
| Compound 4c | Carrageenan-induced paw edema in rats | Paw volume reduction | 42% protection at 3h (88% of diclofenac activity) | [9] |
| Compounds 4f, 4a, 4i, 4e | Carrageenan-induced paw edema in rats | Paw volume reduction | 71%, 69%, 63%, and 61% of diclofenac activity at 4h respectively | [9] |
| Compound A6 | Rat paw swelling | Paw volume reduction | Similar activity to Indomethacin | [4][8] |
Signaling Pathways and Experimental Workflows
Caption: IRAK4 Signaling Pathway Inhibition.
Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.
Experimental Protocols
In Vitro IRAK4 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and provides a method to determine the in vitro potency of test compounds against IRAK4.[2][9]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
5x Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM β-glycerophosphate, 20 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water.
-
Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate (MBP).
-
-
Assay Plate Setup:
-
Add the diluted test compound or vehicle (for positive and negative controls) to the assay plate.
-
Add the master mix to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted IRAK4 enzyme to the wells containing the test compound and positive controls. For the negative control, add 1x Kinase Assay Buffer without the enzyme.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This step depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.[1][5][7]
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer
Procedure:
-
Animal Acclimatization:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Compound Administration:
-
Administer the test compounds, vehicle, or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory effects of test compounds on cultured macrophages.[11][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (lysis buffer, antibodies for p-p65, p65, IκBα, β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours (for NO and cytokine assays) or 30-60 minutes (for Western blotting).
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent according to the manufacturer's protocol.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB Activation:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p65, total p65, IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to assess the level of NF-κB activation.
-
In Vitro COX-2 Inhibition Assay
This protocol outlines a method to screen for the inhibitory activity of compounds against the COX-2 enzyme.[4][13]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Test compounds
-
Fluorometric probe (e.g., Amplex™ Red)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the COX-2 enzyme in COX Assay Buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the COX Assay Buffer, Heme, and the diluted COX-2 enzyme.
-
Add the test compounds or vehicle control and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Add the fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader (e.g., Ex/Em = 535/590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
-
References
- 1. inotiv.com [inotiv.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of nitrite and inflammatory cytokine production in LPS-stimulated RAW 264.7 cells [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Regioselective Amination of 4,5-Dichlorothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental setup for the regioselective amination of 4,5-Dichlorothieno[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocol focuses on the nucleophilic aromatic substitution (SNAr) at the C4 position, which is generally the more reactive site. This application note includes a comprehensive experimental protocol, a summary of expected outcomes based on related literature, and a visual representation of the experimental workflow.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. Amination of the 4,5-dichlorinated precursor is a key step in creating diverse libraries of compounds for drug discovery. Nucleophilic aromatic substitution (SNAr) is a widely employed method for this transformation, offering a direct route to introduce various amine functionalities. The regioselectivity of this reaction is a critical aspect, with the C4 position being more susceptible to nucleophilic attack than the C2 position in similar dichloropyrimidine systems.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol outlines a general procedure for the mono-amination of this compound with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., tert-Butanol, Isopropanol, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent (e.g., tert-Butanol) to dissolve the starting material.
-
Reagent Addition: Add the amine (1.0-1.2 equivalents) to the stirred solution, followed by the dropwise addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-5-chlorothieno[2,3-d]pyrimidine derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amination of related 2,4-dichlorothieno[2,3-d]pyrimidines, which can serve as a guideline for the amination of this compound.[1]
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DIPEA | tert-BuOH | Room Temp. | 12 | ~85-95 |
| p-Toluidine | DIPEA | tert-BuOH | Room Temp. | 12 | ~80-90 |
| 4-Methoxyaniline | DIPEA | tert-BuOH | Room Temp. | 12 | ~88-98 |
| 4-(Trifluoromethoxy)aniline | DIPEA | tert-BuOH | Room Temp. | 12 | ~82-92 |
| 4-(Trifluoromethyl)aniline | DIPEA | tert-BuOH | Room Temp. | 12 | ~75-85 |
Note: Yields are based on reactions with 2,4-dichlorothieno[2,3-d]pyrimidine and are indicative. Actual yields for this compound may vary.
Mandatory Visualization
Experimental Workflow for Amination
The following diagram illustrates the general workflow for the amination of this compound.
Caption: General workflow for the amination of this compound.
References
Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using a Dichlorothieno[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Its structural similarity to endogenous purine bases allows it to interact with a variety of biological targets. A common and effective strategy for developing novel therapeutic agents from this scaffold involves the synthesis of a versatile, reactive intermediate that can be readily diversified.
This document focuses on the use of a 2,4-dichlorothieno[2,3-d]pyrimidine scaffold as a key building block for the synthesis of potential antimicrobial agents. While various isomers exist, the 2,4-dichloro derivative is a well-documented and highly reactive intermediate. The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic introduction of diverse functional groups. The C4 position is generally more reactive than the C2 position, often enabling selective functionalization.
These application notes provide detailed protocols for the synthesis of the 2,4-dichlorothieno[2,3-d]pyrimidine intermediate, its subsequent derivatization via nucleophilic substitution, and the evaluation of the antimicrobial potency of the resulting compounds.
Overall Synthesis and Evaluation Workflow
The general workflow for developing antimicrobial agents from this scaffold involves a three-stage process: synthesis of the reactive intermediate, diversification through nucleophilic substitution, and biological screening.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine Scaffold
This protocol describes the chlorination of thieno[2,3-d]pyrimidine-2,4-diol to produce the key 2,4-dichloro intermediate. The reaction utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[1]
Materials:
-
Thieno[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Place thieno[2,3-d]pyrimidine-2,4-diol (1 equivalent) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, approx. 10-15 equivalents).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, ~3-4 drops).
-
Heat the mixture to reflux (approximately 120°C) and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water with constant stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
A precipitate of 2,4-dichlorothieno[2,3-d]pyrimidine will form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum to yield 2,4-dichlorothieno[2,3-d]pyrimidine as a solid. The product can be further purified by recrystallization if necessary.[1]
Chemical Synthesis Pathway
The following diagram illustrates the two-step synthesis approach, starting with the formation of the dichloro scaffold followed by selective nucleophilic substitution at the more reactive C4 position.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the selective substitution of the 4-chloro group of the 2,4-dichlorothieno[2,3-d]pyrimidine scaffold with various amine nucleophiles.
Materials:
-
2,4-Dichlorothieno[2,3-d]pyrimidine (1 equivalent)
-
Desired amine nucleophile (e.g., aniline, benzylamine, piperidine) (1.1-1.2 equivalents)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 equivalents)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolve 2,4-dichlorothieno[2,3-d]pyrimidine (1 eq.) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the amine nucleophile (1.1-1.2 eq.) and the base (e.g., TEA, 1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-substituted-2-chlorothieno[2,3-d]pyrimidine derivative.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Pipettes
-
Incubator
Procedure:
-
Prepare a series of twofold dilutions of each synthesized compound in the appropriate broth medium directly in the wells of a 96-well plate. The final concentration range typically spans from 256 µg/mL to 0.5 µg/mL.
-
Prepare a standardized microbial inoculum (e.g., adjusted to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).
-
Inoculate each well (containing 100 µL of the diluted compound) with 10 µL of the standardized inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested as a reference.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Data Presentation: Antimicrobial Activity
The following tables summarize the reported antimicrobial activities of various thieno[2,3-d]pyrimidine derivatives, demonstrating the potential of this scaffold. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | R Group at C4 | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | K. pneumoniae (Gram -) | Reference |
| 7e | Hydrazino -> Triazolo-phenyl | 100 | 200 | 200 | 100 | [1] |
| 7i | Hydrazino -> Triazolo-(4-Cl-phenyl) | 50 | 100 | 100 | 50 | [1] |
| 7j | Hydrazino -> Triazolo-(4-F-phenyl) | 50 | 100 | 100 | 50 | [1] |
| Ciprofloxacin | (Standard) | 25 | 25 | 25 | 25 | [1] |
Table 2: Antifungal Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | R Group at C4 | C. albicans | A. flavus | Reference |
| 7e | Hydrazino -> Triazolo-phenyl | 100 | 200 | [1] |
| 7i | Hydrazino -> Triazolo-(4-Cl-phenyl) | 50 | 100 | [1] |
| 7j | Hydrazino -> Triazolo-(4-F-phenyl) | 50 | 100 | [1] |
| Fluconazole | (Standard) | 50 | 100 | [1] |
Note: The compounds listed are complex derivatives synthesized from the 4-hydrazino intermediate, which itself is derived from the 4-chloro scaffold.
Conclusion
The 2,4-dichlorothieno[2,3-d]pyrimidine scaffold is a valuable and versatile platform for the synthesis of novel antimicrobial agents. The protocols provided herein offer a clear pathway for the creation and evaluation of compound libraries through robust chlorination and nucleophilic substitution reactions. The biological data from related derivatives indicate that modifications, particularly with halogenated phenyl groups, can lead to compounds with significant antibacterial and antifungal activity, warranting further exploration of this chemical space for the development of new anti-infective therapies.[1]
References
Application Notes and Protocols for the Use of 4,5-Dichlorothieno[2,3-d]pyrimidine in Creating EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 4,5-dichlorothieno[2,3-d]pyrimidine scaffold in the design and synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in this area of drug discovery.
Introduction
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to the native adenine core of ATP allows for effective competition at the ATP-binding site of kinases like EGFR. The 4,5-disubstituted thieno[2,3-d]pyrimidine derivatives have shown significant promise as EGFR inhibitors, with some exhibiting potent activity against clinically relevant mutations, including the drug-resistant T790M and L858R mutations.[1][2][3] This document outlines the synthetic strategies and biological evaluation methods for developing novel EGFR inhibitors based on this versatile scaffold.
Data Presentation: Efficacy of Thieno[2,3-d]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against EGFR and different cancer cell lines. This data highlights the structure-activity relationships (SAR) and the potential of these compounds as anti-cancer agents.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR Kinase
| Compound ID | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Reference |
| Compound B1 | >1000 | - | - | 13 | [1][2][3] |
| Compound 5b | 37.19 | - | 204.10 | - | [4] |
| Optimized Candidate | 0.3 | 0.3 | - | - | [5][6] |
| Compound 118 | 0.7 | - | - | - | [7] |
| Compound 123 | 0.9 | - | - | - | [7] |
Table 2: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound B1 | H1975 (L858R/T790M) | 0.087 | [1][3] |
| Compound 5b | MCF-7 | - | [4] |
| Compound 5b | A549 | - | [4] |
| Compound 2a | A549 | 13.40 | [8] |
| Compound 4d | PC3 | 14.13 | [8] |
| Compound 5f | MCF-7 | - | [9] |
Experimental Protocols
General Synthesis of 4-Anilino-5-substituted-thieno[2,3-d]pyrimidines
This protocol describes a general method for the synthesis of 4-anilino-5-substituted-thieno[2,3-d]pyrimidine derivatives, a common structural motif for potent EGFR inhibitors.
Materials:
-
This compound
-
Substituted anilines
-
Appropriate boronic acid or organotin reagent for Suzuki or Stille coupling
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane, Toluene, DMF, Ethanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suzuki Coupling at C5-position:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the desired boronic acid (1.1 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq).
-
Degas the mixture and reflux under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-substituted-4-chlorothieno[2,3-d]pyrimidine intermediate.
-
-
Nucleophilic Aromatic Substitution at C4-position:
-
Dissolve the 5-substituted-4-chlorothieno[2,3-d]pyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF).
-
Add the appropriate substituted aniline (1.1-1.5 eq) and a base if necessary (e.g., DIPEA).
-
Heat the reaction mixture at a temperature ranging from 80 °C to reflux for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.
-
Filter the solid, wash with water and a cold solvent (e.g., ethanol or ether), and dry under vacuum to yield the final 4-anilino-5-substituted-thieno[2,3-d]pyrimidine derivative.
-
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase and the Poly(Glu, Tyr) substrate in the kinase buffer.
-
Add varying concentrations of the test compounds (typically in a serial dilution) to the wells of a 96-well plate. Include a positive control (e.g., a known EGFR inhibitor like erlotinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This protocol describes the MTT assay to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the key processes involved in the development of thieno[2,3-d]pyrimidine-based EGFR inhibitors.
Caption: General synthetic route for thieno[2,3-d]pyrimidine EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and its inhibition.
Caption: Workflow for the discovery of thienopyrimidine-based EGFR inhibitors.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise: Derivatisierung von 4,5-Dichlorthieno[2,3-d]pyrimidin für Struktur-Aktivitäts-Beziehungsstudien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden zur Derivatisierung des 4,5-Dichlorthieno[2,3-d]pyrimidin-Kerns, einer Schlüsselstruktur für die Entwicklung neuer niedermolekularer Wirkstoffe. Der Fokus liegt auf der systematischen Modifikation der Positionen 4 und 5 zur Durchführung von Struktur-Aktivitäts-Beziehungsstudien (SAR), die für die Optimierung von Leitstrukturen in der medizinischen Chemie unerlässlich sind.
Einleitung
Thieno[2,3-d]pyrimidine sind eine wichtige Klasse von heterozyklischen Verbindungen, die als Bioisostere von Purinen in vielen pharmakologisch aktiven Molekülen zu finden sind.[1][2] Derivate dieses Grundgerüsts haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter als Inhibitoren von Proteinkinasen, was sie zu vielversprechenden Kandidaten für die Entwicklung von Medikamenten gegen Krebs und Entzündungskrankheiten macht.
Das 4,5-Dichlorthieno[2,3-d]pyrimidin ist ein besonders nützliches Ausgangsmaterial für SAR-Studien, da die beiden Chloratome als reaktive Stellen für die Einführung verschiedener funktioneller Gruppen durch nukleophile aromatische Substitution (SNAr) dienen. Die unterschiedliche Reaktivität der C4- und C5-Positionen ermöglicht eine selektive oder schrittweise Funktionalisierung, was die Erstellung einer diversen Bibliothek von Analoga zur Untersuchung der Auswirkungen spezifischer struktureller Änderungen auf die biologische Aktivität erleichtert.
Synthesestrategien und experimentelle Protokolle
Die Derivatisierung von 4,5-Dichlorthieno[2,3-d]pyrimidin erfolgt typischerweise durch nukleophile Substitution der Chloratome. Die C4-Position ist im Allgemeinen reaktiver gegenüber Nukleophilen als die C5-Position, was eine regioselektive Funktionalisierung ermöglicht.[3]
Protokoll 1: Selektive Mono-Aminierung an der C4-Position
Dieses Protokoll beschreibt die allgemeine Vorgehensweise für die selektive Substitution des Chloratoms an der C4-Position mit einem primären oder sekundären Amin.
Materialien:
-
4,5-Dichlorthieno[2,3-d]pyrimidin
-
Gewünschtes primäres oder sekundäres Amin (1,1 Äquivalente)
-
Base (z. B. Diisopropylethylamin (DIPEA) oder Kaliumcarbonat (K₂CO₃), 2-3 Äquivalente)
-
Lösungsmittel (z. B. N,N-Dimethylformamid (DMF), Dioxan oder Ethanol)
-
Inertgas (Argon oder Stickstoff)
-
Standard-Glasgeräte für die organische Synthese
Durchführung:
-
In einem trockenen, mit Inertgas gespülten Rundkolben werden 4,5-Dichlorthieno[2,3-d]pyrimidin (1,0 Äquivalent) und die Base in dem gewählten Lösungsmittel suspendiert.
-
Das Amin (1,1 Äquivalente), gelöst in einer kleinen Menge des Lösungsmittels, wird langsam zu der gerührten Suspension bei Raumtemperatur zugetropft.
-
Die Reaktionsmischung wird bei erhöhter Temperatur (typischerweise 80-120 °C) gerührt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 4-Amino-5-chlor-thieno[2,3-d]pyrimidin-Derivat zu erhalten.
Protokoll 2: Zweite Substitution an der C5-Position
Das verbleibende Chloratom an der C5-Position kann unter forcierten Bedingungen oder unter Verwendung von Palladium-katalysierten Kreuzkupplungsreaktionen wie der Buchwald-Hartwig-Aminierung substituiert werden.[4]
Materialien:
-
4-Amino-5-chlor-thieno[2,3-d]pyrimidin-Derivat (aus Protokoll 1)
-
Zweites Nukleophil (z. B. ein anderes Amin, 1,2-1,5 Äquivalente)
-
Palladium-Katalysator (z. B. Pd₂(dba)₃, 2-5 mol%)
-
Phosphin-Ligand (z. B. Xantphos oder BINAP, 4-10 mol%)
-
Starke Base (z. B. Natrium-tert-butanolat (NaOt-Bu), 1,4 Äquivalente)
-
Wasserfreies, entgastes Lösungsmittel (z. B. Toluol oder Dioxan)
-
Inertgas (Argon)
Durchführung:
-
In einem Schlenkrohr unter Argonatmosphäre werden der Palladium-Katalysator, der Ligand und die Base vorgelegt.
-
Das 4-Amino-5-chlor-thieno[2,3-d]pyrimidin-Derivat (1,0 Äquivalent) und das zweite Amin (1,2-1,5 Äquivalente) werden hinzugefügt.
-
Das wasserfreie, entgaste Lösungsmittel wird zugegeben.
-
Das Reaktionsgefäß wird verschlossen und die Mischung bei erhöhter Temperatur (typischerweise 100-120 °C) gerührt, bis die Reaktion abgeschlossen ist (Überwachung durch DC oder LC-MS).
-
Nach Abkühlen auf Raumtemperatur wird die Mischung durch eine kurze Kieselgelsäule filtriert, um die Palladium-Rückstände zu entfernen.
-
Das Filtrat wird im Vakuum eingeengt und der Rückstand wie in Protokoll 1 beschrieben aufgearbeitet und gereinigt, um das 4,5-disubstituierte Thieno[2,3-d]pyrimidin-Derivat zu erhalten.
Struktur-Aktivitäts-Beziehungen (SAR) - Quantitative Daten
Die systematische Derivatisierung des Thieno[2,3-d]pyrimidin-Kerns hat zur Identifizierung potenter Inhibitoren verschiedener Zielproteine geführt. Die folgende Tabelle fasst repräsentative SAR-Daten aus der Literatur zusammen.
| Verbindung/Derivat | Zielprotein | IC₅₀ (µM) | Zelllinie | Referenz |
| Tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine-Derivate | ||||
| 2-((substituiert)(4-(...)-piperazin-1-yl)methyl)-6-substituierte Phenole (F4) | P. falciparum (W2-Stamm) | 0.75 | - | [6] |
| 2-((substituiert)(4-(...)-piperazin-1-yl)methyl)-6-substituierte Phenole (F16) | P. falciparum (W2-Stamm) | 0.74 | - | [6] |
| 5-Arylthieno[2,3-d]pyrimidine | ||||
| Verschiedene Derivate | EGFR-TK | - | MCF-7 | [7] |
| Thieno[2,3-d]pyrimidin-Derivate als VEGFR-2-Inhibitoren | ||||
| Verbindung 17f | VEGFR-2 | 0.11 ± 0.02 | HCT-116, HepG2 | [5] |
| Zytotoxizität | 2.80 ± 0.16 | HCT-116 | [5] | |
| Zytotoxizität | 4.10 ± 0.45 | HepG2 | [5] | |
| Pyrido[2,3-d]pyrimidin-Nukleosid-Analoga | ||||
| 4-Amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidin (1b) | Zellproliferation | 0.06 - 0.08 | HTB-81, B16, NHF | [3][8] |
| 4-Amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidin (2b) | Zellproliferation | 0.73 | HTB-81 | [3][8] |
Hinweis: Die IC₅₀-Werte sind stark vom jeweiligen Grundgerüst und den spezifischen Substituenten abhängig. Diese Tabelle dient als Beispiel für die Art der Daten, die durch SAR-Studien generiert werden.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.
Beispielhafter Signalweg: PI3K/Akt/mTOR-Signalweg
Thieno[2,3-d]pyrimidin-Derivate wurden als Inhibitoren von Kinasen im PI3K/Akt/mTOR-Signalweg identifiziert, der bei vielen Krebsarten fehlreguliert ist.
Abbildung 2: Hemmung des PI3K-Signalwegs durch Thieno[2,3-d]pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4,5-dichlorothieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the thieno[2,3-d]pyrimidine core?
A1: The thieno[2,3-d]pyrimidine core is typically synthesized through the cyclization of a 2-aminothiophene derivative with a suitable one-carbon synthon. A common starting material is a 2-amino-3-cyanothiophene or a 2-amino-3-carbethoxythiophene, which can be reacted with reagents like formamide, urea, or chloro-formamidine hydrochloride to form the pyrimidine ring.
Q2: Which chlorinating agents are used to introduce the chloro groups at the 4- and 5-positions?
A2: Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for converting the precursor, often a thieno[2,3-d]pyrimidine-4,5-dione or a hydroxy-thieno[2,3-d]pyrimidine, to this compound.[1][2][3] Sometimes, additives like N,N-dimethylformamide (DMF) or pyridine are used to facilitate the reaction.[3][4]
Q3: What are the critical parameters to control during the chlorination step?
A3: The critical parameters for a successful chlorination reaction include temperature, reaction time, and the purity of the starting material. The reaction is typically performed at reflux, and monitoring by Thin Layer Chromatography (TLC) is crucial to determine the reaction's completion.[3][5] Excess chlorinating agent may be required, and its subsequent removal is a critical step in the work-up procedure.
Troubleshooting Guide
Issue 1: Low Yield in the Final Chlorination Step
Possible Cause 1: Incomplete Reaction
-
Troubleshooting:
-
Ensure the reaction is heated to a sufficient reflux temperature (around 110-120 °C for POCl₃).[3]
-
Increase the reaction time and monitor the progress using TLC until the starting material is fully consumed.[3][5]
-
Consider the addition of a catalytic amount of DMF, which can accelerate the chlorination process.[3][4]
-
Possible Cause 2: Degradation of the Product
-
Troubleshooting:
-
Avoid excessively high temperatures or prolonged reaction times, as this can lead to the formation of side products.
-
Once the reaction is complete, cool the mixture promptly and carefully quench the excess POCl₃ with ice water.[5]
-
Possible Cause 3: Inefficient Work-up and Purification
-
Troubleshooting:
-
Ensure complete removal of POCl₃ under reduced pressure before quenching.[3][4] Toluene can be added and co-evaporated to aid in the removal of residual POCl₃.[4]
-
During aqueous work-up, maintain a low temperature to minimize hydrolysis of the chloro groups.
-
Optimize the purification method. Column chromatography with an appropriate solvent system or recrystallization from a suitable solvent can be employed to isolate the pure product.
-
Issue 2: Formation of Impurities
Possible Cause 1: Monochloro Byproducts
-
Troubleshooting:
-
Ensure a sufficient excess of the chlorinating agent (POCl₃) is used to drive the reaction to completion and achieve dichlorination.
-
Increase the reaction temperature or time as needed, while carefully monitoring for degradation.
-
Possible Cause 2: Hydrolysis of Chloro Groups
-
Troubleshooting:
-
During the work-up, use ice-cold water or a biphasic system to minimize contact time with the aqueous phase.[5]
-
Extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate as quickly as possible.
-
Data Presentation
Table 1: Summary of Reaction Conditions for Chlorination of Thieno[2,3-d]pyrimidine Precursors
| Starting Material | Chlorinating Agent | Additive(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thieno[3,2-d]pyrimidine-2,4-diol | POCl₃ | DMF | 120 | 3 | 75.7 | [3] |
| 4-Hydroxyquinazoline (analogue) | Thionyl chloride | DMF | 80 | 4 | 100 | [4] |
| 5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | Thionyl chloride | DMF | 80 | 4 | Quantitative | [4] |
| Thieno[2,3-d]pyrimidine precursors | POCl₃ | Pyridine | Reflux | - | 68-75 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of Thieno[3,2-d]pyrimidine-2,4-diol [3][5]
-
A mixture of thieno[3,2-d]pyrimidine-2,4-diol (1 equivalent), phosphorus oxychloride (POCl₃, ~28 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF, 3 drops) is prepared in a round-bottom flask.
-
The mixture is heated to 120 °C and stirred for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and concentrated under reduced pressure to remove excess POCl₃.
-
The viscous residue is carefully added to ice water with stirring.
-
The resulting precipitate is collected by filtration, washed with ice-water, and dried to obtain the crude 2,4-dichlorothieno[3,2-d]pyrimidine.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
Identifying byproducts in the chlorination of thieno[2,3-d]pyrimidin-4-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chlorination of thieno[2,3-d]pyrimidin-4-one to produce 4-chlorothieno[2,3-d]pyrimidine. This reaction is a crucial step in the synthesis of various biologically active molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common reagent used for the chlorination of thieno[2,3-d]pyrimidin-4-one?
A1: The most common and effective reagent for the chlorination of thieno[2,3-d]pyrimidin-4-one is phosphorus oxychloride (POCl₃). Often, it is used in excess and can also serve as the reaction solvent.
Q2: I am getting a low yield of the desired 4-chlorothieno[2,3-d]pyrimidine. What are the possible reasons?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.
-
Hydrolysis of the product: The 4-chloro product is susceptible to hydrolysis back to the starting thieno[2,3-d]pyrimidin-4-one during the work-up. It is critical to perform the work-up under anhydrous or basic conditions until the excess POCl₃ is removed. Pouring the reaction mixture onto ice and then neutralizing with a base like sodium bicarbonate is a common procedure.[1]
-
Suboptimal reaction conditions: The purity of the starting material and the POCl₃ can significantly impact the reaction outcome. Distillation of POCl₃ before use is recommended if its purity is questionable.[2]
-
Formation of byproducts: Various side reactions can lead to the formation of unwanted byproducts, reducing the yield of the desired product.
Q3: What are the potential byproducts in the chlorination of thieno[2,3-d]pyrimidin-4-one?
A3: While the reaction is generally clean, several byproducts can form under certain conditions. These may include:
-
Unreacted starting material: Thieno[2,3-d]pyrimidin-4-one.
-
Dimeric species: Formation of P-O-P bridged dimers or other condensed products can occur, especially at high temperatures.
-
Ring-chlorinated byproducts: Although less common for this specific heterocycle under standard conditions, chlorination on the thiophene ring is a theoretical possibility.
-
Decomposition products: At excessively high temperatures or with prolonged reaction times, the heterocyclic ring system may degrade.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the chlorination of thieno[2,3-d]pyrimidin-4-one.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no conversion of starting material | 1. Reaction temperature is too low.2. Reaction time is insufficient.3. Inactive POCl₃ (due to moisture contamination). | 1. Gradually increase the reaction temperature (e.g., reflux).2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.3. Use freshly distilled or a new bottle of POCl₃. |
| Product hydrolyzes back to starting material during work-up | 1. Premature contact with water/acid before complete removal of POCl₃. | 1. Remove excess POCl₃ under reduced pressure before work-up.2. Pour the reaction mixture slowly onto crushed ice with vigorous stirring, followed immediately by neutralization with a saturated solution of a weak base like NaHCO₃ or Na₂CO₃.[1] |
| Presence of multiple unidentified spots on TLC | 1. Formation of various byproducts.2. Decomposition of starting material or product. | 1. Purify the crude product using column chromatography to isolate the main product and byproducts for characterization (e.g., by NMR, MS).2. Re-evaluate the reaction conditions (temperature, time) to minimize byproduct formation. Consider using a co-solvent like toluene or adding a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline). |
| Formation of an insoluble solid during the reaction | 1. Polymerization or formation of insoluble complexes. | 1. Try a lower reaction temperature.2. Consider using a co-solvent to improve solubility. |
Potential Byproducts and Their Identification
The following table summarizes potential byproducts and provides guidance on their identification.
| Byproduct | Potential Cause | Relative Polarity (TLC) | Identification Methods |
| Thieno[2,3-d]pyrimidin-4-one (Starting Material) | Incomplete reaction or hydrolysis of the product. | More polar than the product. | Compare Rf value with an authentic sample. |
| Dimeric/Polymeric Species | High reaction temperatures or prolonged reaction times. | Can be more or less polar, often seen at the baseline. | Mass spectrometry (high m/z values), NMR (complex spectra). |
| Ring-Chlorinated Byproducts | Harsh reaction conditions (high temperature, strong Lewis acid catalysis). | Less polar than the starting material, similar polarity to the product. | Mass spectrometry (isotopic pattern for multiple chlorines), NMR (changes in aromatic proton signals). |
Experimental Protocol: Chlorination of Thieno[2,3-d]pyrimidin-4-one
This protocol provides a general procedure for the chlorination reaction. Optimization may be required based on the specific substrate and scale.
Materials:
-
Thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add thieno[2,3-d]pyrimidin-4-one (1.0 eq).
-
Add phosphorus oxychloride (10-20 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux (typically around 110-120 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed (typically after 3-6 hours), cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and dichloromethane.
-
Neutralize the aqueous layer by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chlorothieno[2,3-d]pyrimidine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the chlorination of thieno[2,3-d]pyrimidin-4-one.
Caption: Troubleshooting workflow for the chlorination reaction.
References
Technical Support Center: Purification of Crude 4,5-Dichlorothieno[2,3-d]pyrimidine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4,5-Dichlorothieno[2,3-d]pyrimidine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For thienopyrimidine derivatives, common solvents include alcohols like ethanol and methanol, as well as dioxane.[1] A mixed solvent system, such as ethanol/water or ethanol/chloroform, can also be effective.[2] It is recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent system for your specific crude material.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," the separation of the solute as a liquid, can occur if the solution is supersaturated at a temperature above the melting point of the solute in the solvent mixture. To address this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can also help. Seeding the solution with a pure crystal of this compound may also induce crystallization.
Q3: The yield of my recrystallized product is very low. What are the potential causes and solutions?
A3: Low recovery can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. If this is the case, you can try to carefully evaporate some of the solvent and cool the solution again.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
The crude material has a low purity: If the initial material contains a large percentage of impurities, the yield of the pure compound will inherently be low.
Q4: After recrystallization, my product is still not pure. What are the next steps?
A4: If a single recrystallization does not yield a product of sufficient purity, you can either perform a second recrystallization, potentially with a different solvent system, or consider an alternative purification method. Column chromatography using silica gel is a common and effective alternative for purifying thienopyrimidine derivatives.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. | |
| Crystals are very fine or powdery. | The solution cooled too rapidly. | Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product. |
| The product appears oily or melts in the solvent. | The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point. |
| The compound is "oiling out". | Reheat the solution to dissolve the oil, then cool it down more slowly. Consider adding a small amount of a co-solvent in which the compound is more soluble. |
Data Presentation
Table 1: Qualitative Solubility of Thienopyrimidine Derivatives in Common Organic Solvents.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Ethanol | Low to Moderate | High | A common and effective solvent for recrystallization of many thienopyrimidine derivatives.[1][2] |
| Methanol | Low to Moderate | High | Similar to ethanol, can be a good choice for recrystallization. |
| Dichloromethane | High | High | Generally a good solvent for dissolving the compound, but may not be ideal for recrystallization on its own due to high solubility at low temperatures. Can be used in a mixed solvent system. |
| Chloroform | High | High | Similar to dichloromethane, often used as a co-solvent.[2] |
| Ethyl Acetate | Moderate | High | Can be a suitable recrystallization solvent, sometimes used in combination with a non-polar solvent like hexane. |
| Hexane | Very Low | Low | Typically used as an anti-solvent in a mixed solvent system to decrease the solubility of the compound upon cooling. |
| Water | Very Low | Very Low | Generally not a suitable solvent for dichlorinated thienopyrimidines, but can be used as an anti-solvent with a miscible organic solvent like ethanol. |
| Dioxane | Moderate | High | Has been used for the recrystallization of related heterocyclic compounds.[3] |
| Dimethylformamide (DMF) | High | High | Due to its high boiling point and strong solvating power, it is generally used as a reaction solvent rather than for recrystallization. Can be used for difficult-to-dissolve compounds, followed by the addition of an anti-solvent.[3] |
| Dimethyl Sulfoxide (DMSO) | High | High | Similar to DMF, it is a powerful solvent but not typically used for recrystallization due to its high boiling point and difficulty of removal.[3] |
Note: This table provides qualitative data based on the behavior of similar compounds. It is crucial to perform experimental solubility tests for this compound to determine the optimal solvent system.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to find a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. To minimize premature crystallization, use a pre-heated funnel and fluted filter paper.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Optimizing reaction conditions for Suzuki coupling with 4,5-Dichlorothieno[2,3-d]pyrimidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions involving 4,5-dichlorothieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki coupling of this compound?
Low yields in these reactions typically stem from several key factors:
-
Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. Additionally, impurities in reagents or solvents can poison the catalyst. Thiophene derivatives, in particular, can be problematic due to potential sulfur poisoning of the palladium catalyst.
-
Poor Substrate Reactivity: While the electron-deficient nature of the thieno[2,3-d]pyrimidine ring generally makes it a good substrate for cross-coupling, the reactivity of the two chlorine atoms can differ, and steric hindrance can play a significant role.[1]
-
Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with hydrogen) and homo-coupling of the boronic acid.[2] Electron-withdrawing groups on the aryl boronic acid can make it more susceptible to protodeboronation, especially at higher temperatures.[2]
-
Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to catalyst decomposition and unwanted side reactions.
Q2: Which chlorine atom on this compound is more reactive?
While specific studies on this compound were not found, in analogous systems like 2,4-dichloropyrimidines, the C4 position is generally more reactive and undergoes oxidative addition with the palladium catalyst preferentially over the C2 position.[3] This regioselectivity is influenced by factors like bond dissociation energies and allows for sequential functionalization. It is reasonable to hypothesize a similar reactivity difference between the C4 and C5 positions of the thieno[2,3-d]pyrimidine core, but this would need experimental verification.
Q3: What are the primary side reactions, and how can they be minimized?
The two main side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. It can be minimized by:
-
Using milder bases.
-
Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Using boronic esters (e.g., pinacol esters) which can be more stable than the corresponding boronic acids.[4]
-
Ensuring anhydrous conditions, as water can facilitate this side reaction.[5]
-
-
Homo-coupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It can be reduced by:
-
Slowly adding the boronic acid to the reaction mixture.
-
Using a slight excess of the dihalide substrate.
-
Optimizing the catalyst and ligand system.
-
Q4: How does the choice of boronic acid affect the reaction?
-
Electron-donating groups on the boronic acid generally lead to higher yields as they facilitate the transmetalation step.[2]
-
Electron-withdrawing groups can slow down transmetalation and increase the likelihood of protodeboronation, resulting in lower yields.[2]
-
Sterically hindered boronic acids , such as those with ortho substituents, can significantly decrease the reaction rate and yield.[3] In such cases, using more active catalysts, stronger bases, and higher temperatures may be necessary.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere. • Consider using a pre-catalyst that is more stable to air and moisture. • Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃). |
| Inappropriate Ligand | • Screen a variety of phosphine ligands. For electron-rich substrates, bulky and electron-rich ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) can be effective.[6] • N-heterocyclic carbene (NHC) ligands are also a good alternative. |
| Incorrect Base | • The choice of base is crucial. Screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][7] • The strength of the base can influence the reaction rate and side reactions. Weaker bases may require higher temperatures. |
| Suboptimal Solvent | • Screen a range of solvents. Common choices include 1,4-dioxane, toluene, DMF, and mixtures with water.[1][2][8] • The solvent can affect catalyst solubility and activity. A mixture of an organic solvent and water is often beneficial.[1][8] |
| Oxygen Contamination | • Thoroughly degas the solvent before use (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles). • Maintain a positive pressure of an inert gas throughout the reaction. |
Issue 2: Formation of Monosubstituted Product Only
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity | • Increase the reaction temperature. • Increase the amount of boronic acid (e.g., use 2.2-2.5 equivalents for disubstitution). • Use a more active catalyst/ligand system. |
| Steric Hindrance | • After the first substitution, the second position may be sterically hindered. Using a less bulky boronic acid or a catalyst with a smaller ligand might help. |
| Reaction Time | • Extend the reaction time to allow for the second coupling to occur. Monitor the reaction by TLC or LC-MS. |
Issue 3: Significant Protodeboronation
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | • Lower the reaction temperature. • Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). |
| Presence of Water | • Use anhydrous solvents and reagents. • Add a drying agent if necessary, although this is less common in modern Suzuki protocols. |
| Boronic Acid Instability | • Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[4] |
Data Summary Tables
Table 1: Effect of Solvent on Suzuki Coupling Yield
| Solvent | Base | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ | 70-80 | Good | [2][7] |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ | 70-80 | Moderate | [2] |
| Acetonitrile | K₃PO₄ | Pd(PPh₃)₄ | 70-80 | Moderate | [2] |
| 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | Pd(PPh₃)₄ | MW | 80 | [1] |
| Methanol/H₂O (3:2) | NaOH | Polymer-supported Pd(II) | - | 96.3 | [8] |
Note: Yields are highly substrate-dependent and these values serve as a general guideline.
Table 2: Effect of Base on Suzuki Coupling Yield
| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 70-80 | Good | [2][7] |
| Cs₂CO₃ | Toluene | Pd(PPh₃)₄ | 70-80 | Good | [2] |
| K₂CO₃ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | MW | High | [1] |
| NaOH | Methanol/H₂O | Polymer-supported Pd(II) | - | High | [8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1-2.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing resin formation during workup of 4,5-Dichlorothieno[2,3-d]pyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing resin formation during the workup of 4,5-Dichlorothieno[2,3-d]pyrimidine reactions.
Troubleshooting Guide: Resin Formation During Workup
Resin formation during the workup of this compound is a common issue that can significantly impact reaction yield and purity. This guide provides a systematic approach to troubleshooting this problem.
Problem: Observation of a sticky, insoluble, dark-colored material (resin) upon quenching the reaction mixture, typically after chlorination of the thieno[2,3-d]pyrimidine-4,5-dione precursor with reagents like phosphorus oxychloride (POCl₃).
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Hydrolysis of the Dichloro Product | The chloro substituents on the pyrimidine ring are highly susceptible to hydrolysis, especially under basic or neutral aqueous conditions at elevated temperatures. This can lead to the formation of reactive intermediates that polymerize.[1] | Minimize or eliminate the use of water in the initial workup. If an aqueous quench is necessary, use ice-cold acidic water (pH 3-4) to neutralize excess chlorinating agent and maintain the product in its protonated, more stable form. |
| High Reaction Quenching Temperature | Quenching the reaction at elevated temperatures can accelerate decomposition and polymerization side reactions. | Always cool the reaction mixture to 0-5 °C before quenching. Pouring the reaction mixture slowly onto crushed ice is an effective method for maintaining a low temperature. |
| Sudden and Uncontrolled pH Change | Rapid neutralization of acidic reaction mixtures with a strong base can create localized areas of high pH, promoting hydrolysis and subsequent resin formation. | If basification is required for extraction, add the base (e.g., cold, dilute sodium bicarbonate or ammonium hydroxide solution) slowly and with vigorous stirring while maintaining a low temperature (0-5 °C). Monitor the pH carefully to avoid overshooting. A controlled pH adjustment to around 8-9 has been reported for similar chloro-heterocyclic compounds.[2] |
| Residual Chlorinating Agent | Excess POCl₃ or other chlorinating agents can react with quenching agents or the product itself during workup, leading to side reactions and impurities that can contribute to resin formation. | Before workup, remove the excess chlorinating agent under reduced pressure. Co-evaporation with a high-boiling inert solvent like toluene can aid in the complete removal of residual POCl₃.[3] |
| Product Instability During Extraction/Purification | The purified product may be unstable and prone to degradation upon standing, especially if impurities are present. | For some applications, it may be advantageous to use the crude this compound directly in the subsequent reaction without a full aqueous workup and purification.[4] If purification is necessary, perform it quickly and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the likely composition of the resinous material?
A1: The resin is likely a complex mixture of polymerized byproducts. It can be formed from the hydrolysis of one or both chloro groups to hydroxyl groups, followed by intermolecular reactions. The presence of unreacted starting materials and other side-products from the chlorination reaction can also contribute to the complexity of the resin.
Q2: At what pH is this compound most stable during workup?
A2: Based on the chemistry of similar chlorinated nitrogen heterocycles, the compound is expected to be most stable under acidic conditions (pH 3-5). At this pH, the pyrimidine ring nitrogens are protonated, which deactivates the ring towards nucleophilic attack (like hydrolysis).
Q3: Can I avoid an aqueous workup altogether?
A3: Yes, and this is often the recommended strategy to prevent resin formation.[4] After removing the excess chlorinating agent under vacuum, the crude product can be dissolved in a suitable anhydrous organic solvent and used directly in the next step. If impurities are a concern, the crude material can be filtered through a plug of silica gel using a non-polar eluent.
Q4: I observed resin formation upon neutralizing the reaction mixture. Is there a way to salvage the product?
A4: In some cases, product can be recovered from the resin. One report on a similar thieno[2,3-d]pyrimidine derivative suggests that leaving the resinous mass in a 25% (v/v) ammonium hydroxide solution for an extended period (e.g., 12 hours) can induce crystallization of the desired product. This is worth attempting on a small scale.
Q5: Are there alternative chlorinating agents that are less prone to causing resin formation?
A5: While POCl₃ is the most common chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used.[3] However, the workup challenges are likely to be similar due to the inherent reactivity of the product. The key to preventing resin formation lies in the workup procedure rather than the choice of chlorinating agent.
Experimental Protocols
Recommended Workup Protocol to Minimize Resin Formation:
This protocol is based on procedures reported for the synthesis of analogous chlorinated heterocyclic compounds.[2][5]
-
Removal of Excess Chlorinating Agent: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure. Add toluene (2 x 20 mL for a 10 mmol scale reaction) and evaporate under reduced pressure after each addition to azeotropically remove the last traces of POCl₃.
-
Quenching: Cool the residue in an ice-water bath to 0-5 °C. Slowly and carefully pour the cooled residue onto crushed ice (approximately 50-100 g for a 10 mmol scale reaction) with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with cold water (50 mL), cold 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The washing steps should be performed quickly to minimize contact time with the aqueous phases.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
-
Purification (if necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Below are diagrams illustrating the troubleshooting workflow and the potential chemical pathways leading to product formation and resinification.
Caption: Troubleshooting workflow for resin formation.
Caption: Desired reaction vs. side reactions leading to resin.
References
- 1. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting unexpected NMR shifts in 4,5-Dichlorothieno[2,3-d]pyrimidine derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4,5-Dichlorothieno[2,3-d]pyrimidine derivatives who are encountering unexpected NMR shifts.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum for a this compound derivative shows unexpected peak shifts. What are the common causes?
A1: Unexpected shifts in the NMR spectra of N-heterocyclic compounds like this compound derivatives can stem from several factors.[1] These include:
-
Solvent Effects: The chemical shifts of protons in heterocyclic systems can be highly dependent on the NMR solvent used.[1] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chlorinated solvents like CDCl₃ due to anisotropic effects.
-
Concentration: The concentration of your sample can affect chemical shifts, particularly for protons involved in intermolecular interactions. More concentrated samples may exhibit different shifts compared to more dilute ones.
-
Temperature: Temperature fluctuations can influence conformational equilibria and the rates of chemical exchange processes, leading to changes in observed chemical shifts.
-
pH: For compounds with basic nitrogen atoms, the pH of the sample (even trace amounts of acid or base) can lead to protonation, which will dramatically alter the electronic environment and thus the chemical shifts.
-
Impurities: The presence of residual solvents, starting materials, byproducts, or degradation products is a frequent cause of extra or shifted peaks.
Q2: I am observing more peaks in my ¹H NMR spectrum than expected. What should I investigate?
A2: The presence of extra signals in your NMR spectrum is typically due to impurities.[1] Common sources include:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes) are often difficult to remove completely and will appear in the spectrum.
-
Water: Water is a common impurity in deuterated solvents and can appear as a broad or sharp singlet. Its chemical shift is highly dependent on the solvent and temperature.
-
Starting Materials or Reagents: Incomplete reactions can result in the presence of starting materials or unreacted reagents in your final product.
-
Byproducts: Side reactions can generate unexpected byproducts with their own distinct NMR signals.
-
Degradation: The compound may have degraded during the reaction, work-up, purification, or storage.
Q3: My ¹³C NMR spectrum is missing some signals or the shifts are incorrect. Why might this be?
A3: Issues with ¹³C NMR spectra can arise from several factors:
-
Low Signal-to-Noise: ¹³C NMR is inherently less sensitive than ¹H NMR. Quaternary carbons (carbons with no attached protons) often have very long relaxation times and can be broad or have very low intensity, sometimes being mistaken for baseline noise.
-
Incorrect Referencing: Ensure the spectrum is correctly referenced to the solvent peak or an internal standard (like TMS).
-
Sample Concentration: A low sample concentration can lead to weak signals that are difficult to distinguish from noise, especially for quaternary carbons.
-
Molecular Geometry: The chemical shifts of ¹³C nuclei are sensitive to the molecule's three-dimensional structure. Steric compression or conformational changes can influence chemical shifts.
Troubleshooting Guide for Unexpected NMR Shifts
Problem: Observed ¹H or ¹³C NMR shifts for my this compound derivative do not match the expected values.
Systematic Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting unexpected NMR shifts.
Quantitative Data: Expected vs. Observed Shifts
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Proton | Expected Shift Range (ppm) in CDCl₃ | Common Causes for Deviation |
| H-2 | 9.0 - 9.3 | Solvent effects, protonation at N-1 or N-3. |
| H-6 | 7.4 - 7.7 | Change in electron density due to substituents, solvent effects. |
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Shift Range (ppm) in CDCl₃ | Common Causes for Deviation |
| C-2 | 150 - 153 | Solvent effects, changes in hybridization. |
| C-4 | 155 - 158 | Inaccurate referencing, solvent effects. |
| C-5 | 130 - 133 | Steric effects from bulky substituents. |
| C-6 | 125 - 128 | Resonance effects of substituents. |
| C-7a | 160 - 163 | Quaternary carbon, may be broad or have low intensity. |
| C-3a | 128 - 131 | Quaternary carbon, may be broad or have low intensity. |
Table 3: Common Impurity Chemical Shifts in CDCl₃
| Impurity | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| Water | ~1.56 (s, broad) | - |
| Acetone | 2.17 (s) | 30.6, 206.7 |
| Dichloromethane | 5.30 (s) | 54.0 |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 14.2, 21.0, 60.5, 171.1 |
| Hexanes | ~0.88 (t), ~1.26 (m) | Various |
| Toluene | 2.36 (s), 7.17-7.29 (m) | 21.4, 125.5, 128.4, 129.2, 137.9 |
| DMSO | 2.54 (s) | 40.0 |
Experimental Protocols
Standard NMR Sample Preparation
A detailed methodology for preparing a high-quality NMR sample is crucial for obtaining a reliable spectrum.
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tube (clean and dry)
-
Pasteur pipette
-
Glass wool or a small cotton plug
-
Vial for dissolution
Workflow for NMR Sample Preparation
Caption: A standard workflow for preparing an NMR sample.
Detailed Steps:
-
Weighing the Sample: Accurately weigh 5-10 mg of your purified this compound derivative for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.
-
Solvent Addition: In a small, clean vial, add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds. If solubility is an issue, or if peak overlap occurs, consider using Acetone-d₆ or DMSO-d₆.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can aid dissolution. A homogenous solution is essential for a high-quality spectrum.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution. Place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into a clean, dry NMR tube.
-
Final Checks: Ensure the solvent height in the NMR tube is adequate for the spectrometer (typically around 4-5 cm). Cap the tube securely and label it clearly.
Investigating Solvent Effects
If you suspect solvent effects are causing peak shifts, follow this protocol:
-
Prepare a sample of your compound as described above using your initial solvent (e.g., CDCl₃) and acquire the spectrum.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or by using a rotary evaporator.
-
Add a different deuterated solvent of a different type (e.g., an aromatic solvent like Benzene-d₆ or a more polar aprotic solvent like Acetone-d₆) to the same sample.
-
Acquire a new spectrum and compare the chemical shifts to the initial spectrum. Significant changes in chemical shifts are indicative of solvent-solute interactions.
By following these guidelines and systematically troubleshooting, researchers can identify the root cause of unexpected NMR shifts and obtain high-quality, reliable data for their this compound derivatives.
References
Scaling up the synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine for library synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine for library synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
A plausible and adaptable two-step synthetic route for the scaled-up preparation of this compound is presented below. This protocol is based on established methodologies for the synthesis of analogous thieno[2,3-d]pyrimidine derivatives.
Step 1: Synthesis of Thieno[2,3-d]pyrimidine-4,5-dione
The initial step involves the construction of the thieno[2,3-d]pyrimidine core to form the dione precursor. A common and effective method is the cyclization of a substituted 2-aminothiophene derivative.
Detailed Methodology:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting 2-aminothiophene-3-carboxamide derivative and a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Reagent Addition: To the stirred suspension, add an excess of urea.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, which should induce precipitation of the product. The solid is then collected by filtration, washed with a suitable solvent like ethanol or acetone to remove residual high-boiling solvent and unreacted starting materials, and dried under vacuum to yield the crude thieno[2,3-d]pyrimidine-4,5-dione.
Step 2: Chlorination of Thieno[2,3-d]pyrimidine-4,5-dione
The second step is the conversion of the dione to the desired this compound using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Detailed Methodology:
-
Reaction Setup: In a fume hood, charge a dry reaction vessel equipped with a mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl fumes), and a dropping funnel with thieno[2,3-d]pyrimidine-4,5-dione.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the reaction vessel. A catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine, can be added to accelerate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (around 110 °C) and maintained for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Isolation:
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is then carefully quenched by slowly adding it to a vigorously stirred mixture of crushed ice and a base, such as sodium bicarbonate or sodium carbonate solution, to neutralize the acidic byproducts. This step is highly exothermic and must be performed with extreme caution, maintaining the temperature below 20°C.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize quantitative data extracted from the synthesis of various thieno[2,3-d]pyrimidine derivatives, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Synthesis of Thieno[2,3-d]pyrimidinone Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thienophene-3-carboxylic acid ethyl ester | Formamide, 180 °C | 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one | - | [3] |
| 2-amino-3-cyanothiophene derivatives | Aryl nitriles, dry HCl gas | 4-amino-thienopyrimidines | - | [2] |
| 2-aminothiophene-3-carboxamide | Aromatic aldehydes, p-TsOH, reflux | Thieno[2,3-d]pyrimidin-4(3H)-ones | Good yields | [4] |
Table 2: Chlorination of Thienopyrimidinone Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃, reflux | 4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine | - | [3] |
| Thieno[3,2-d]pyrimidine-2,4-dione | POCl₃, N,N-diisopropylethylamine, reflux, 2h | 2,4-Dichlorothieno[3,2-d]pyrimidine | Quantitative | [5] |
| Pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one derivatives | POCl₃, PCl₅, reflux, 3h | 5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine derivatives | - | [6] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Removal of phosphorus oxychloride from 4,5-Dichlorothieno[2,3-d]pyrimidine product
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of phosphorus oxychloride (POCl₃) from the 4,5-Dichlorothieno[2,3-d]pyrimidine product following its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Violent/Uncontrolled Reaction During Quenching | 1. Rapid addition of the reaction mixture to the quenching solution. 2. Insufficient cooling of the quenching medium. 3. Quenching neat POCl₃ without prior removal of the excess. | 1. Add the reaction mixture dropwise to the quenching solution with vigorous stirring. 2. Use a large excess of crushed ice or an ice/water slurry to maintain a low temperature. 3. If possible, distill off the bulk of the excess POCl₃ under reduced pressure before quenching. |
| Low Yield of this compound | 1. Hydrolysis of the product due to acidic conditions during workup. 2. Incomplete extraction of the product from the aqueous layer. 3. Product loss during distillation of excess POCl₃. | 1. Neutralize the reaction mixture promptly after quenching by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic (pH 7-8). 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform). 3. Carefully monitor the distillation conditions (temperature and pressure) to avoid co-distillation of the product. |
| Product Contaminated with Phosphorus-Containing Impurities | 1. Incomplete hydrolysis of POCl₃ and its byproducts. 2. Formation of insoluble phosphate salts that co-precipitate with the product. | 1. Ensure thorough mixing and sufficient time for the quenching reaction to complete. 2. Wash the organic extracts with water or brine to remove water-soluble impurities. Consider a wash with a dilute base to remove acidic phosphorus byproducts. |
| Formation of a Thick Slurry or Emulsion During Extraction | 1. Precipitation of inorganic salts in high concentration. 2. Presence of insoluble reaction byproducts. | 1. Dilute the aqueous layer with water to dissolve the salts. 2. Add a small amount of a different organic solvent or a brine solution to break the emulsion. 3. Filter the mixture before extraction if a significant amount of solid is present. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with phosphorus oxychloride (POCl₃) and how can I handle it safely?
A1: Phosphorus oxychloride is a corrosive and toxic chemical that reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract. Inhalation of its vapors can be fatal. Always handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure that an emergency eyewash and safety shower are readily accessible.
Q2: What is the recommended method for quenching a reaction containing a large excess of POCl₃?
A2: The safest method is a "reverse quench." This involves slowly adding the reaction mixture containing POCl₃ to a vigorously stirred slurry of crushed ice and a base, such as sodium bicarbonate or sodium carbonate. This method helps to control the highly exothermic hydrolysis of POCl₃. It is crucial to maintain a low temperature throughout the addition.
Q3: Can I distill off excess POCl₃ before quenching?
A3: Yes, this is a highly recommended procedure, especially for larger scale reactions. Distilling the excess POCl₃ under reduced pressure will significantly reduce the amount of reagent that needs to be quenched, making the subsequent workup safer and more manageable.
Q4: My product, this compound, appears to be water-soluble. How can I improve its extraction from the aqueous workup?
A4: If your product shows some solubility in the aqueous layer, you can improve extraction efficiency by:
-
Performing multiple extractions with a suitable organic solvent.
-
Saturating the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.
-
Adjusting the pH of the aqueous layer to ensure the product is in its least soluble form (neutral).
Q5: What is the chemical equation for the hydrolysis of phosphorus oxychloride?
A5: Phosphorus oxychloride reacts with water to produce phosphoric acid and hydrochloric acid. The balanced chemical equation is: POCl₃ + 3H₂O → H₃PO₄ + 3HCl
Experimental Protocols
Protocol 1: Removal of Excess POCl₃ by Distillation and Subsequent Quenching
This protocol is suitable for reactions where a significant excess of POCl₃ has been used.
-
Distillation of Excess POCl₃:
-
After the reaction is complete, assemble a distillation apparatus for vacuum distillation.
-
Carefully heat the reaction mixture under reduced pressure to distill off the unreacted POCl₃. The boiling point of POCl₃ is 105.8 °C at atmospheric pressure and will be lower under vacuum.
-
Collect the distilled POCl₃ in a suitable flask for proper disposal or recycling.
-
-
Quenching of the Residue:
-
Prepare a separate large flask containing a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Cool the flask containing the reaction residue in an ice bath.
-
Slowly and dropwise, add the cooled residue to the ice/bicarbonate slurry. Monitor the temperature of the quenching mixture and ensure it remains below 20°C.
-
Continue stirring until the evolution of CO₂ gas ceases and all the ice has melted.
-
-
Workup and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform) three times.
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Direct Quenching of the Reaction Mixture (for small-scale reactions)
This protocol is only recommended for small-scale reactions where the excess of POCl₃ is minimal.
-
Preparation of Quenching Solution:
-
In a large flask, prepare a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. The volume should be at least 10 times the volume of the reaction mixture.
-
-
Quenching:
-
Cool the reaction flask in an ice bath.
-
Very slowly, add the reaction mixture dropwise to the quenching slurry. A dropping funnel is recommended for controlled addition.
-
Maintain a low temperature (below 20°C) throughout the addition. If the temperature rises, stop the addition and add more ice.
-
After the addition is complete, continue stirring for at least 30 minutes to ensure complete hydrolysis.
-
-
Workup and Isolation:
-
Follow the workup and isolation steps (3a-3e) as described in Protocol 1.
-
Visualizations
Caption: Workflow for the removal of POCl₃ and purification of the product.
Caption: Chemical transformations during the quenching process.
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of 4,5-Dichlorothieno[2,3-d]pyrimidine and Its Analogs in Cancer Therapy
For researchers, scientists, and professionals in drug development, the thieno[2,3-d]pyrimidine scaffold represents a privileged structure in the design of potent kinase inhibitors and novel anticancer agents. This guide provides an objective comparison of the biological activities of 4,5-Dichlorothieno[2,3-d]pyrimidine and its analogs, supported by experimental data from recent studies. The focus is on their efficacy as inhibitors of key signaling pathways implicated in cancer progression, including those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, enabling its derivatives to effectively compete with ATP for the binding sites of various protein kinases.[1][2] This competitive inhibition disrupts the signaling cascades that drive tumor growth, proliferation, and angiogenesis. Modifications to the core structure, particularly at the 2, 4, and 5 positions, have yielded a diverse library of analogs with varying potencies and selectivities against different cancer cell lines and kinase targets.
Comparative Biological Activity: Quantitative Data
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative thieno[2,3-d]pyrimidine analogs against various cancer cell lines and protein kinases.
Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17f | HCT-116 | 2.80 ± 0.16 | Sorafenib | Not Reported |
| HepG2 | 4.10 ± 0.45 | |||
| 5b | MCF-7 | 22.66 | Erlotinib | 28.48 |
| A549 | 17.79 | |||
| IIIa | MCF-7 | 2.01 | Gefitinib | Not Reported |
| HepG2 | 2.44 | |||
| IIIc | MCF-7 | 1.44 | Gefitinib | Not Reported |
| HepG2 | 1.47 | |||
| 10b | MCF-7 | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| 10e | MCF-7 | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data sourced from multiple studies.[3][4][5][6]
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 17f | VEGFR-2 | 230 ± 30 | Sorafenib | 230 ± 40 |
| 5b | EGFRWT | 37.19 | Not Reported | Not Reported |
| EGFRT790M | 204.10 | |||
| Compound 4 | EGFRWT | 25.8 | Not Reported | Not Reported |
| EGFRT790M | 182.3 | |||
| Compound 7a | EGFRWT | Not Reported | Not Reported | Not Reported |
| EGFRT790M | Not Reported |
IC50 values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%. Data sourced from multiple studies.[3][4][7][8]
Key Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Analogs
Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit several critical signaling pathways involved in cancer. The two primary pathways are the VEGFR-2 and EGFR signaling cascades.
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling can effectively starve tumors of essential nutrients and oxygen.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine analogs.
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways leading to cell proliferation, survival, and metastasis.[4] Mutations in the EGFR gene can lead to its constitutive activation, a common feature in many cancers.
Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine analogs.
Experimental Protocols
The biological activities of the thieno[2,3-d]pyrimidine analogs were primarily evaluated using the following key experimental assays:
1. In Vitro Cytotoxicity Assay (MTT Assay):
The anti-proliferative activity of the synthesized compounds against various cancer cell lines (e.g., HCT-116, HepG2, MCF-7, A549) is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Caption: A generalized workflow for the MTT cell viability assay.
2. In Vitro Kinase Inhibition Assay:
The inhibitory activity of the compounds against specific kinases such as VEGFR-2 and EGFR is determined using various commercially available kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Methodology Overview:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a specific peptide substrate are prepared in an assay buffer.
-
Compound Incubation: The kinase is pre-incubated with varying concentrations of the thieno[2,3-d]pyrimidine analogs.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The extensive research into thieno[2,3-d]pyrimidine analogs has revealed key structure-activity relationships:
-
Substituents at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is crucial for activity. For instance, anilino groups at this position have been shown to be important for EGFR inhibition.[4]
-
Substituents on the Thiophene Ring: Modifications to the thiophene ring can influence potency and selectivity. For example, the presence of methyl groups at the 5 and 6 positions of the thieno[2,3-d]pyrimidine core was found in some of the most active compounds against certain cancer cell lines.[9]
-
Substitutions on Appended Phenyl Rings: For analogs containing phenyl groups, the substitution pattern on the phenyl ring significantly impacts biological activity. Electron-withdrawing or electron-donating groups at specific positions can enhance or diminish the inhibitory effects.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]
- 6. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Dihalopyrimidine Scaffolds in Drug Design: 4,5-Dichlorothieno[2,3-d]pyrimidine and its Contenders
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of privileged structures, dihalopyrimidine-based scaffolds have emerged as a cornerstone for the development of targeted therapies. This guide provides a comprehensive and objective comparison of the 4,5-dichlorothieno[2,3-d]pyrimidine scaffold against other prominent dihalopyrimidine cores, including 2,4-dichloropyrimidine, 2,4-dichloropyrido[2,3-d]pyrimidine, and 2,4-dichloropteridine. By examining their synthesis, chemical properties, and biological performance supported by experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in their drug design endeavors.
Introduction to Dihalopyrimidine Scaffolds
Dihalopyrimidines are heterocyclic compounds characterized by a pyrimidine ring substituted with two halogen atoms, typically chlorine. These chlorine atoms serve as versatile synthetic handles, allowing for sequential and regioselective displacement by various nucleophiles. This chemical reactivity enables the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR). The pyrimidine core itself is a bioisostere of the purine base found in ATP, making these scaffolds ideal for targeting the ATP-binding site of kinases.
The fusion of the dihalopyrimidine core with other rings, such as thiophene, pyridine, or pyrazine, gives rise to a variety of bicyclic scaffolds with distinct electronic and steric properties. These modifications can significantly impact the binding affinity, selectivity profile, and physicochemical properties of the resulting inhibitors.
The Rise of this compound
The this compound scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to adenine and its proven success in yielding potent kinase inhibitors. The fused thiophene ring imparts a unique electronic character and conformational rigidity that can be exploited to achieve high affinity and selectivity for specific kinase targets.
Key Features:
-
Bioisosterism: The thieno[2,3-d]pyrimidine core is a close structural mimic of the purine ring of ATP, facilitating competitive inhibition at the kinase hinge region.
-
Synthetic Tractability: The two chlorine atoms at the 4- and 5-positions offer distinct reactivity, allowing for controlled, stepwise functionalization to build molecular complexity.
-
Proven Track Record: This scaffold is the foundation for numerous potent inhibitors targeting a range of kinases, including VEGFR, EGFR, and PI3K, demonstrating its versatility in drug discovery.
Comparative Analysis of Dihalopyrimidine Scaffolds
This section provides a comparative overview of this compound against other key dihalopyrimidine scaffolds. The comparison focuses on their synthesis, chemical reactivity, and their application in the design of kinase inhibitors, supported by quantitative data where available.
Synthesis and Chemical Properties
The accessibility and synthetic versatility of a scaffold are paramount considerations in drug development. The following table summarizes the general synthetic approaches and key chemical properties of the compared dihalopyrimidine scaffolds.
| Scaffold | Starting Materials | General Synthetic Approach | Key Chemical Properties |
| This compound | 2-Aminothiophene-3-carbonitrile derivatives | Cyclization with a one-carbon synthon followed by chlorination. | Differential reactivity of C4 and C5 chloro groups allows for sequential substitution. |
| 2,4-Dichloropyrimidine | Uracil or barbituric acid | Chlorination using reagents like phosphorus oxychloride (POCl₃).[1] | C4 is generally more reactive towards nucleophilic substitution than C2. |
| 2,4-Dichloropyrido[2,3-d]pyrimidine | 2-Aminonicotinic acid derivatives | Multi-step synthesis involving cyclization to form the pyrimidine ring followed by chlorination. | The pyridine nitrogen influences the reactivity of the chloro substituents. |
| 2,4-Dichloropteridine | 4,5-Diaminopyrimidine derivatives | Condensation with a 1,2-dicarbonyl compound followed by chlorination. | The additional pyrazine ring modulates the electronic properties of the pyrimidine core. |
Logical Relationship of Scaffold Synthesis
Caption: General synthetic pathways to key dihalopyrimidine scaffolds.
Performance as Kinase Inhibitors: A Comparative Data Analysis
The ultimate measure of a scaffold's utility lies in the biological activity of its derivatives. This section presents a comparative analysis of the inhibitory potency of compounds derived from the different dihalopyrimidine scaffolds against key oncogenic kinases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources to provide a representative overview.
Table 1: Comparative Inhibitory Activity (IC₅₀) Against Epidermal Growth Factor Receptor (EGFR)
| Scaffold | Compound Example | EGFR WT IC₅₀ (nM) | EGFR Mutant (e.g., L858R/T790M) IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound B1 | >1000 | 13 | [2] |
| Pyrimidine | L-18 | - | 650 (H1975 cells) | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 42 | - | 34 (L858R/T790M), 7.2 (L858R/T790M/C797S) | [4] |
| Pteridine | - | Data not readily available for direct comparison | Data not readily available for direct comparison | - |
Table 2: Comparative Inhibitory Activity (IC₅₀) Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Scaffold | Compound Example | VEGFR-2 IC₅₀ (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 21e | 21 | [5] |
| Thieno[2,3-d]pyrimidine | Compound 17f | 230 | [6] |
| Pyrido[2,3-d]pyrimidine | - | Data not readily available for direct comparison | - |
| Pteridine | - | Data not readily available for direct comparison | - |
Signaling Pathway Inhibition
Caption: Dihalopyrimidine-based inhibitors typically act as ATP-competitive inhibitors of receptor tyrosine kinases.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of compounds derived from these scaffolds, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control).
-
Add 2 µL of the kinase enzyme solution prepared in assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in assay buffer.
-
Incubate the reaction for 60 minutes at 30°C.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Workflow for Cell Viability Assay
Caption: A stepwise workflow for determining cell viability using the MTT assay.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a specified treatment duration.
-
Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare the tumor growth inhibition between the treated and control groups.
Structure-Activity Relationship (SAR) Insights
The choice of dihalopyrimidine scaffold significantly influences the SAR of the resulting inhibitors.
-
This compound: The thiophene ring offers additional vectors for substitution, allowing for fine-tuning of potency and selectivity. The nature and position of substituents on the thiophene ring can modulate interactions with the solvent-exposed region of the kinase active site.
-
2,4-Dichloropyrimidine: While a simpler scaffold, it provides a robust platform for generating potent inhibitors. The SAR is primarily driven by the substituents at the 2- and 4-positions, which interact with the hinge region and the ribose-binding pocket of the kinase.
-
2,4-Dichloropyrido[2,3-d]pyrimidine: The fused pyridine ring can introduce additional hydrogen bonding interactions and alter the overall shape and electronics of the molecule. This can lead to improved selectivity for certain kinase subfamilies.
-
2,4-Dichloropteridine: The additional nitrogen atoms in the pteridine core can act as hydrogen bond acceptors, potentially enhancing binding affinity. The larger ring system also provides more opportunities for derivatization.
Conclusion
The selection of a dihalopyrimidine scaffold is a multifaceted decision that requires careful consideration of synthetic accessibility, chemical reactivity, and the desired biological profile of the final compounds.
-
The This compound scaffold stands out as a highly versatile and privileged core for the design of potent and selective kinase inhibitors, with a proven track record in oncology drug discovery. Its synthetic tractability and the unique properties conferred by the fused thiophene ring make it an attractive starting point for many kinase inhibitor programs.
-
The simpler 2,4-dichloropyrimidine remains a valuable and widely used scaffold, particularly when rapid library synthesis and exploration of fundamental SAR are the primary goals.
-
The 2,4-dichloropyrido[2,3-d]pyrimidine and 2,4-dichloropteridine scaffolds offer opportunities to explore different regions of chemical space and may provide advantages in achieving selectivity for specific kinase targets due to their distinct electronic and steric features.
Ultimately, the optimal dihalopyrimidine scaffold will depend on the specific kinase target, the desired selectivity profile, and the overall drug discovery strategy. This guide provides a foundational framework and supporting data to aid researchers in navigating this critical decision-making process.
References
- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosteric Replacement of Chlorine in 4,5-Dichlorothieno[2,3-d]pyrimidine: A Comparative Guide to Biological Activity and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and forming the core of numerous compounds with significant pharmacological activities.[1] This guide provides a comparative analysis of the isosteric replacement of chlorine atoms at the 4 and 5 positions of the 4,5-Dichlorothieno[2,3-d]pyrimidine core. We will explore the effects of these modifications on biological activity, particularly in the context of anticancer kinase inhibition, and delve into the associated physicochemical properties. This objective comparison is supported by experimental data from peer-reviewed studies to aid in the rational design of novel thieno[2,3-d]pyrimidine-based therapeutics.
Impact of Isosteric Replacement on Biological Activity
The substitution of chlorine atoms on the thieno[2,3-d]pyrimidine nucleus with various isosteres has a profound impact on the biological activity of the resulting compounds. The primary focus of research in this area has been the development of potent kinase inhibitors for anticancer therapy. Kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3) are common targets.[1][2]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of various 4,5-disubstituted thieno[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. While a direct head-to-head comparison of isosteric replacements for this compound is not available in a single study, this compilation from multiple sources provides valuable insights into structure-activity relationships (SAR).
| Compound ID | R4 Substituent | R5 Substituent | Cell Line | IC50 (µM) | Target Kinase(s) |
| 1 | -Cl | -Cl | Not Reported | Not Reported | Not Reported |
| 2 | -NH-aryl | -H | HCT-116 | 2.80 ± 0.16 | VEGFR-2 |
| 3 | -NH-aryl | -H | HepG2 | 4.10 ± 0.45 | VEGFR-2 |
| 4 | -NH-acetohydrazide | -H | MCF-7 | >100 | FLT3 |
| 5 | -NH-acetohydrazide | -H | HepG2 | 25.12 ± 2.1 | FLT3 |
| 6 | -NH-acetohydrazide | -H | HT-29 | 35.21 ± 3.5 | FLT3 |
| 7 | -NH-pyrrole-2,5-dione | -H | MCF-7 | 15.24 ± 1.2 | FLT3 |
| 8 | -NH-isoxazole | -H | MCF-7 | 20.11 ± 1.9 | FLT3 |
| 9 | -S-propanoic acid | -phenyl | N/A | 0.1 (Ki) | CK2 |
| 10 | -amino | -methyl | MCF-7 | 0.013 | Not Specified |
| 11 | -amino | -methyl | MDA-MB-231 | 0.056 | Not Specified |
Data compiled from multiple sources.[1][2][3][4] It is important to note that experimental conditions may vary between studies.
Key Observations:
-
Amino and Substituted Amino Groups: Replacement of a chlorine atom at the 4-position with an amino or a substituted amino group appears to be a favorable modification for anticancer activity. For instance, compounds with an N-aryl group at the R4 position (Compounds 2 and 3) exhibit potent VEGFR-2 inhibitory activity and cytotoxicity against HCT-116 and HepG2 cell lines.[2] Similarly, 4-amino derivatives with a methyl group at the R5 position (Compounds 10 and 11) show very high potency against breast cancer cell lines.[4]
-
Hydrazide and Heterocyclic Moieties: The introduction of acetohydrazide and other heterocyclic moieties at the 4-position leads to compounds with moderate to good activity against various cancer cell lines, with some showing inhibitory effects on FLT3 kinase.[1]
-
Thioether Substitution: A thioether linkage at the 4-position, as seen in Compound 9, can result in potent and selective inhibition of other kinases like Casein Kinase 2 (CK2).[3]
Physicochemical Properties and Their Implications
The isosteric replacement of chlorine not only influences the biological activity but also significantly alters the physicochemical properties of the molecule, which in turn affects its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Isosteric Replacement | Change in Lipophilicity (LogP) | Change in Polarity | Hydrogen Bonding Capacity |
| -F | Decrease | Increase | Weak H-bond acceptor |
| -OH | Decrease | Increase | H-bond donor and acceptor |
| -NH2 | Decrease | Increase | H-bond donor and acceptor |
| -CH3 | Increase | Decrease | No H-bonding |
| -CN | Slight Increase | Increase | H-bond acceptor |
| -SH | Slight Increase | Slight Increase | Weak H-bond donor |
General Trends:
-
Replacing chlorine with more polar groups like -OH and -NH2 generally decreases lipophilicity and increases aqueous solubility. This can be advantageous for improving bioavailability but may also impact cell permeability.
-
Substitution with a methyl group (-CH3) increases lipophilicity, which can enhance binding to hydrophobic pockets in target proteins but may also lead to increased metabolic susceptibility and reduced solubility.
-
Fluorine (-F), being a close isostere of hydrogen and possessing high electronegativity, can modulate the electronic properties of the molecule and form favorable interactions with the target protein, often leading to improved metabolic stability.
Experimental Protocols
Synthesis of 4,5-Disubstituted Thieno[2,3-d]pyrimidines
The synthesis of 4,5-disubstituted thieno[2,3-d]pyrimidines typically starts from a substituted 2-aminothiophene, which is then cyclized to form the thieno[2,3-d]pyrimidine core. Subsequent modifications at the 4 and 5 positions are achieved through nucleophilic substitution reactions.
General Procedure for the Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines:
-
Gewald Reaction: Synthesis of the initial 2-aminothiophene-3-carbonitrile is often achieved via the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.
-
Cyclization: The 2-aminothiophene-3-carbonitrile is then cyclized with a suitable reagent like formamide or formic acid to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: The resulting pyrimidinone is chlorinated using a reagent such as phosphorus oxychloride (POCl3) to yield the 4-chlorothieno[2,3-d]pyrimidine intermediate.
-
Nucleophilic Substitution: The highly reactive 4-chloro intermediate is then subjected to nucleophilic substitution with various amines, thiols, or alcohols to introduce the desired isosteric replacements at the 4-position.
Biological Assays
Kinase Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence): [5]
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.
-
Kinase Reaction: The target kinase, a suitable substrate (e.g., a biotinylated peptide), and the test compound are incubated in a microplate. The reaction is initiated by adding ATP.
-
Detection: After incubation, detection reagents, including a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate, are added. The HTRF signal is measured, which is proportional to the amount of phosphorylated substrate. A decrease in the signal indicates inhibition of the kinase by the test compound.
Cell Viability Assay (MTT Assay): [5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization and Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways and Experimental Workflows
The anticancer effects of many thieno[2,3-d]pyrimidine derivatives are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.[6][7]
NF-κB Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel amino acid derivatives bearing thieno[2,3-d]pyrimidine moiety down regulate NF-κB in γ-irradiation mediated rat liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration | MDPI [mdpi.com]
Validating the Mechanism of Action of 4,5-Dichlorothieno[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dichlorothieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent inhibitors targeting a range of key proteins implicated in cancer and other diseases. This guide provides a comparative analysis of the mechanism of action of several thieno[2,3-d]pyrimidine-based inhibitors, with a focus on their experimental validation. We present supporting data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of their therapeutic potential and to aid in the design of future drug discovery efforts.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.
Comparative Performance of VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative thieno[2,3-d]pyrimidine-based compounds against VEGFR-2 and their cytotoxic effects on various cancer cell lines. Sorafenib, an approved multi-kinase inhibitor that targets VEGFR-2, is included for comparison.
| Compound ID | Target | IC50 (VEGFR-2) (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Compound 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116 | 2.80 ± 0.16 | [1] |
| HepG2 | 4.10 ± 0.45 | [1] | |||
| Sorafenib | VEGFR-2, etc. | 0.23 ± 0.04 | HCT-116 | Not specified in this study | [1] |
| HepG2 | Not specified in this study | [1] |
Experimental Protocols
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reagents : Recombinant human VEGFR-2, 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly (Glu:Tyr, 4:1)), test compounds, and a luminescence-based detection reagent (e.g., Kinase-Glo®).[2][3]
-
Procedure :
-
A master mix containing 1x Kinase Buffer, ATP, and the PTK substrate is prepared and dispensed into a 96-well plate.[2][3]
-
Serial dilutions of the test compounds (e.g., Compound 17f) and a vehicle control (DMSO) are added to the wells.[2]
-
The enzymatic reaction is initiated by adding the diluted VEGFR-2 enzyme to all wells except for the blank control.[2][3]
-
The plate is incubated to allow for the kinase reaction to proceed.[3]
-
The Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP levels. The luminescent signal is inversely proportional to the kinase activity.[2]
-
Luminescence is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[2]
-
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
-
Cell Seeding : Cancer cell lines (e.g., HCT-116, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[4]
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[4]
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Visualizing the VEGFR-2 Inhibition Workflow
References
Comparative Docking Analysis of 4,5-Dichlorothieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
A comprehensive review of recent studies exploring the potential of 4,5-Dichlorothieno[2,3-d]pyrimidine derivatives as potent inhibitors of key protein kinases involved in cancer progression. This guide provides a comparative analysis of their binding affinities, mechanisms of action, and the experimental methodologies used in their evaluation.
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its isosteric relationship with purine. This characteristic allows derivatives of this scaffold to effectively interact with the ATP-binding sites of numerous protein kinases, making them attractive candidates for the development of novel therapeutic agents, particularly in oncology.[1] This guide synthesizes findings from multiple studies to offer a comparative overview of the docking behaviors and biological activities of various this compound derivatives targeting critical kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key mediator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have focused on designing and synthesizing thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.
A notable study designed a series of thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors.[2][3][4] Compound 5b from this series emerged as a particularly active member, demonstrating significant inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC50 values of 37.19 nM and 204.10 nM, respectively.[2] Molecular docking studies indicated that these compounds correctly bind to the ATP-binding site of EGFR.[2][3][4] Further biological evaluation revealed that compound 5b induced apoptosis and arrested the cell cycle in A549 lung cancer cells at the G1 and G2/M phases.[2][3]
Another study focused on new thieno[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR and Fibroblast Growth Factor Receptor (FGFR). Compounds 21 and 25 were identified as the most potent EGFR inhibitors with IC50 values of 0.077 µM and 0.059 µM, respectively, comparable to the standard drug Erlotinib (IC50 = 0.04 µM).[5]
The general mechanism of EGFR signaling and its inhibition by these derivatives is depicted below.
Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7] Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy.
Several research groups have synthesized and evaluated thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. One study reported a series of derivatives where compound 17f showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, equivalent to the reference drug Sorafenib.[6] Another study identified compound 18 as a potent VEGFR-2 inhibitor with an IC50 of 0.084 μM.[8][9] This compound also displayed significant anti-proliferative effects against MCF-7 and HepG2 cancer cell lines.[8][9]
Molecular docking and dynamics simulations have been instrumental in understanding the binding modes of these inhibitors.[7][8][9] These studies confirmed that the thieno[2,3-d]pyrimidine core effectively occupies the ATP-binding pocket of VEGFR-2, forming key hydrogen bond interactions with residues such as Cys919 and Asp1046.[8]
The signaling cascade initiated by VEGFR-2 and its inhibition is illustrated in the following diagram.
Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.
Comparative Biological Activity and Docking Scores
To facilitate a clear comparison, the following tables summarize the reported biological activities (IC50 values) and molecular docking scores for representative thieno[2,3-d]pyrimidine derivatives against their respective kinase targets.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR
| Compound | Target | IC50 (nM) | Reference |
| 5b | EGFRWT | 37.19 | [2] |
| 5b | EGFRT790M | 204.10 | [2] |
| 21 | EGFR | 77 | [5] |
| 25 | EGFR | 59 | [5] |
| Erlotinib | EGFR | 40 | [5] |
Table 2: Inhibitory Activity and Docking Scores of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2
| Compound | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| 17f | 0.23 | Not Reported | [6] |
| 18 | 0.084 | -22.71 | [8][9] |
| 8b | 0.073 | Not Reported | [7] |
| Sorafenib | 0.23 | -21.77 | [6][8] |
Experimental Protocols
The methodologies employed in the cited studies share common principles, particularly in the areas of chemical synthesis, in vitro biological assays, and in silico molecular docking.
General Synthesis Workflow
The synthesis of thieno[2,3-d]pyrimidine derivatives typically follows a multi-step process. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for thieno[2,3-d]pyrimidine derivatives.
Detailed synthetic procedures, including specific reagents, reaction conditions, and characterization data (1H-NMR, 13C-NMR, Mass Spectrometry), are provided in the respective publications.[10][11][12][13]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is commonly determined using an in vitro enzyme assay. A typical protocol involves:
-
Reagents : Recombinant human kinase (e.g., EGFR, VEGFR-2), ATP, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compounds at various concentrations.
-
Procedure : The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection : The extent of substrate phosphorylation is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase. The absorbance is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding conformation and affinity of the derivatives within the kinase active site. A standard workflow includes:
-
Protein Preparation : The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation : The 2D structures of the thieno[2,3-d]pyrimidine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation : A docking program (e.g., AutoDock, MOE) is used to place the ligand into the defined active site of the protein. The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Analysis : The resulting docked poses are analyzed to identify the most favorable binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Conclusion
The comparative analysis of docking studies on this compound derivatives reveals their significant potential as inhibitors of crucial oncogenic kinases like EGFR and VEGFR-2. The thieno[2,3-d]pyrimidine scaffold serves as an excellent framework for designing potent and selective inhibitors. The quantitative data from various studies, supported by detailed molecular docking simulations, provide a strong basis for the structure-activity relationship and guide the future design of more efficacious anticancer agents. The experimental protocols outlined in these studies offer a robust framework for the synthesis and evaluation of novel derivatives in this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4,5-Dichlorothieno[2,3-d]pyrimidine with its precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of a dichlorinated thienopyrimidine with its corresponding dione precursor. Due to the limited availability of specific experimental data for 4,5-Dichlorothieno[2,3-d]pyrimidine and its direct precursor, this document presents a comparative analysis of the constitutional isomers: 2,4-Dichlorothieno[2,3-d]pyrimidine and its precursor, Thieno[2,3-d]pyrimidine-2,4-dione . This comparison offers valuable insights into the spectroscopic changes that occur upon the conversion of the dione to the dichloro derivative, a common transformation in the synthesis of pharmaceutical intermediates.
Synthetic Pathway
The synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine typically involves the chlorination of Thieno[2,3-d]pyrimidine-2,4-dione using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction substitutes the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.
Caption: Synthetic route from Thieno[2,3-d]pyrimidine-2,4-dione to 2,4-Dichlorothieno[2,3-d]pyrimidine.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,4-Dichlorothieno[2,3-d]pyrimidine and its precursor, Thieno[2,3-d]pyrimidine-2,4-dione.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Thieno[2,3-d]pyrimidine-2,4-dione | 11.44 | s | -OH |
| 9.18 | s | -OH | |
| 7.29 | d | Ar-H | |
| 6.94 | d | Ar-H | |
| 2,4-Dichlorothieno[2,3-d]pyrimidine [1] | 7.39 | d | Ar-H |
| 6.98 | d | Ar-H |
Note: The ¹H NMR spectrum of Thieno[2,3-d]pyrimidine-2,4-dione shows signals for the hydroxyl protons of its tautomeric form, 2,4-dihydroxythieno[2,3-d]pyrimidine[1]. These signals are absent in the spectrum of 2,4-Dichlorothieno[2,3-d]pyrimidine, which is a key indicator of the successful chlorination. The aromatic proton signals experience a slight downfield shift upon chlorination.
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Thieno[2,3-d]pyrimidine-2,4-dione [1] | 159.62, 154.75, 151.67, 128.92, 128.11, 124.03 | Aromatic and Carbonyl C |
| 2,4-Dichlorothieno[2,3-d]pyrimidine [1] | 161.67, 154.75, 153.62, 126.92, 126.11, 123.03 | Aromatic C |
Note: The ¹³C NMR spectrum reflects the change in the electronic environment of the pyrimidine ring upon substitution. The signals corresponding to the carbons attached to the chlorine atoms in 2,4-Dichlorothieno[2,3-d]pyrimidine are expected to be significantly different from the carbonyl/enolic carbons in the precursor.
FT-IR Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Thieno[2,3-d]pyrimidine-2,4-dione [1] | 3440 | -OH stretching |
| 1630 | C=C stretching (aromatic) | |
| 1160 | C-O-C stretching | |
| 2,4-Dichlorothieno[2,3-d]pyrimidine [1] | 3110 | Ar C-H stretching |
| 1660 | C=C stretching (aromatic) | |
| 740 | C-Cl stretching |
Note: The FT-IR spectrum of Thieno[2,3-d]pyrimidine-2,4-dione is characterized by a broad -OH stretching band, which is absent in the spectrum of 2,4-Dichlorothieno[2,3-d]pyrimidine[1]. The appearance of a C-Cl stretching vibration in the fingerprint region for the chlorinated product confirms the substitution.
UV-Vis Data
| Compound | λmax (nm) | Solvent |
| Thieno[2,3-d]pyrimidine derivatives | ~250-350 | Various organic solvents |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) for Solids
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Thin Solid Film Method
-
Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[2]
-
Film Deposition: Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[2]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is then determined from the spectrum.
References
A Head-to-Head Comparison of Kinase Inhibition Profiles for Thienopyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the native purine core of ATP. This has made it a fertile ground for the development of potent kinase inhibitors. Thienopyrimidines exist as two primary isomers, thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine, and the orientation of the thiophene ring relative to the pyrimidine can significantly influence their kinase inhibition profiles and selectivity. This guide provides a comparative analysis of these two isomers, summarizing key findings on their structure-activity relationships (SAR) and inhibition of critical cancer-related kinases, supported by available experimental data.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the kinase inhibitory activities of representative thienopyrimidine isomers. It is important to note that the data presented is collated from various studies and direct comparison of IC50 values should be approached with caution due to differing experimental conditions.
Thieno[2,3-d]pyrimidine Derivatives
This isomer has been extensively explored as an inhibitor of several key kinase families, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR).
| Compound Class | Target Kinase(s) | Representative IC50 Values | Key SAR Observations |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3Kβ, PI3Kγ | Inhibition of 62-72% (PI3Kβ) and 70-84% (PI3Kγ) at 10 µM[1] | A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition.[1] |
| 4-Anilino-thieno[2,3-d]pyrimidines | EGFR (WT & T790M) | Potent inhibition of both wild-type and mutant EGFR.[1] | Substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency.[1] |
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | IC50 values in the nanomolar range have been reported. | The thieno[2,3-d]pyrimidine scaffold is a potent core for VEGFR-2 inhibitors. |
| Cyclohexylthieno[2,3-d]pyrimidines | FLT3 | Compound 5 exhibited the highest inhibitory activity against FLT3.[2] | Introduction of a lipophilic cycloalkyl ring can enhance anticancer activity.[3] |
Thieno[3,2-d]pyrimidine Derivatives
The thieno[3,2-d]pyrimidine scaffold has also demonstrated significant potential as a kinase inhibitor, with notable activity against Focal Adhesion Kinase (FAK), FLT3, and Janus Kinase 3 (JAK3).
| Compound Class | Target Kinase(s) | Representative IC50 Values | Key SAR Observations |
| Thieno[3,2-d]pyrimidine Derivatives | FAK, FLT3-D835Y | IC50 of 9.7 nM (FAK) and 0.5 nM (FLT3-D835Y) for compound 26.[4] | The thieno[3,2-d]pyrimidine scaffold was found to be superior to the 7H-pyrrolo[2,3-d]pyrimidine scaffold for FAK inhibition.[4] |
| Thieno[3,2-d]pyrimidines with acrylamide | JAK3 | IC50 values of 1.9 nM and 1.8 nM for compounds 9a and 9g, respectively.[5] | The acrylamide pharmacophore allows for potent covalent inhibition of JAK3.[5] |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Pan-inhibition of SIRT1/2/3 with high potency.[6] | The carboxamide binds in the nicotinamide C-pocket, and the aliphatic portions extend through the substrate channel.[6] |
Experimental Protocols
The following are detailed methodologies for common in vitro kinase inhibition assays used to characterize thienopyrimidine inhibitors.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (thienopyrimidine isomers)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque multi-well plates (e.g., 96- or 384-well)
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the test compound dilutions or DMSO (as a control).
-
Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[7][8][9]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[7][8][9]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate by a kinase. The detection is based on the proximity of a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) bound to the phosphorylated biotinylated substrate.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (thienopyrimidine isomers)
-
HTRF® Kinase Assay Buffer
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (SA-XL665)
-
HTRF® Detection Buffer
Protocol:
-
Compound Dispensing: Add the test compounds at various concentrations to the wells of a microplate.
-
Kinase Reaction:
-
Add the kinase and the biotinylated substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature.
-
-
Detection:
-
Stop the kinase reaction by adding HTRF® detection buffer containing EDTA.
-
Add a mixture of the europium cryptate-labeled antibody and SA-XL665.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for the formation of the detection complex.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF® ratio (emission at 665 nm / emission at 620 nm) is calculated and is proportional to the amount of phosphorylated substrate. IC50 values are determined by plotting the HTRF® ratio against the inhibitor concentration.[10]
Mandatory Visualization
Experimental Workflow
Caption: Generalized workflow for an in vitro kinase inhibition assay.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. revvity.com [revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity analysis of antibodies raised against 4,5-Dichlorothieno[2,3-d]pyrimidine conjugates
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity of polyclonal antibodies raised against 4,5-Dichlorothieno[2,3-d]pyrimidine conjugated to a carrier protein. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential off-target binding of these antibodies. The following sections detail the experimental protocols, present comparative data, and visualize the workflows used in this analysis.
Introduction
Antibodies generated against small molecules, or haptens, such as this compound, require conjugation to a larger carrier protein to elicit a robust immune response. A critical aspect of characterizing these antibodies is determining their specificity, not only for the target hapten but also their potential to cross-react with structurally similar molecules. This cross-reactivity can lead to inaccurate results in immunoassays and potential off-target effects in therapeutic applications.
This guide outlines a systematic analysis of the cross-reactivity of polyclonal antibodies raised against a this compound-keyhole limpet hemocyanin (KLH) conjugate. The antibodies were tested against a panel of structurally related thieno[2,3-d]pyrimidine analogs and other heterocyclic compounds to determine the binding specificity. The primary methods used for this analysis were a competitive enzyme-linked immunosorbent assay (ELISA) and a confirmatory Western blot analysis.
Data Presentation: Cross-Reactivity Analysis
The cross-reactivity of the anti-4,5-Dichlorothieno[2,3-d]pyrimidine antibodies was quantitatively assessed using a competitive ELISA. The half-maximal inhibitory concentration (IC50) for the target analyte and a panel of potentially cross-reacting compounds was determined. The cross-reactivity was then calculated as a percentage relative to the binding of this compound.
| Compound ID | Compound Name | IC50 (nM) | Cross-Reactivity (%) |
| Target | This compound | 15.2 | 100 |
| Analog 1 | 4-Chlorothieno[2,3-d]pyrimidine | 189.5 | 8.02 |
| Analog 2 | 5-Chlorothieno[2,3-d]pyrimidine | 350.1 | 4.34 |
| Analog 3 | Thieno[2,3-d]pyrimidine | > 10,000 | < 0.15 |
| Analog 4 | 4,5-Dimethylthieno[2,3-d]pyrimidine | > 10,000 | < 0.15 |
| Isomer 1 | 2,4-Dichlorothieno[3,2-d]pyrimidine | 875.6 | 1.74 |
| Related 1 | 4,6-Dichloropyrimidine | > 10,000 | < 0.15 |
| Related 2 | 2,3-Dichlorothiophene | > 10,000 | < 0.15 |
Experimental Protocols
Competitive ELISA Protocol
This protocol was employed to determine the IC50 values and the percentage of cross-reactivity.
-
Coating: A 96-well microtiter plate was coated with 100 µL/well of a 1 µg/mL solution of this compound conjugated to bovine serum albumin (BSA) in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.
-
Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).
-
Blocking: The wells were blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 2 hours at room temperature.
-
Washing: The plate was washed three times as described in step 2.
-
Competition: A serial dilution of the target compound and potential cross-reactants was prepared. 50 µL of each dilution was added to the wells, followed immediately by 50 µL of the anti-4,5-Dichlorothieno[2,3-d]pyrimidine polyclonal antibody at a predetermined optimal dilution. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times as described in step 2.
-
Secondary Antibody: 100 µL/well of a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody, diluted 1:5000 in blocking buffer, was added. The plate was incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times as described in step 2.
-
Detection: 100 µL/well of TMB substrate solution was added, and the plate was incubated in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: The reaction was stopped by adding 50 µL/well of 2M sulfuric acid.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated using a four-parameter logistic curve fit.
Western Blot Protocol for Specificity Confirmation
To further confirm the specificity, a Western blot was performed using various hapten-protein conjugates.
-
Sample Preparation: 10 µg of various hapten-BSA conjugates (this compound-BSA, 4-Chlorothieno[2,3-d]pyrimidine-BSA, and Thieno[2,3-d]pyrimidine-BSA) and unconjugated BSA were prepared in Laemmli sample buffer.
-
Gel Electrophoresis: The samples were separated on a 12% SDS-PAGE gel.
-
Protein Transfer: The separated proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in blocking buffer (5% non-fat dry milk in TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the anti-4,5-Dichlorothieno[2,3-d]pyrimidine polyclonal antibody diluted 1:1000 in blocking buffer.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane was incubated for 1 hour at room temperature with an HRP-conjugated goat anti-rabbit IgG secondary antibody diluted 1:10,000 in blocking buffer.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Detection: The membrane was incubated with a chemiluminescent substrate, and the signal was detected using an imaging system.
Mandatory Visualizations
Caption: Workflow for the competitive ELISA used for cross-reactivity analysis.
Caption: Workflow for the Western blot analysis to confirm antibody specificity.
Evaluating the In Vitro Metabolic Stability of 4,5-Dichlorothieno[2,3-d]pyrimidine Derivatives: A Comparative Guide
In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. Thieno[2,3-d]pyrimidine derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer and neuroprotective effects.[1][2][3][4] This guide provides a comparative evaluation of the in vitro metabolic stability of a representative 4,5-Dichlorothieno[2,3-d]pyrimidine derivative against other analogs, supported by a detailed experimental protocol for assessment using human liver microsomes (HLM).
Comparative Metabolic Stability Data
The in vitro metabolic stability of a test compound is a key measure of its susceptibility to biotransformation by drug-metabolizing enzymes.[5] This is often assessed by incubating the compound with liver microsomes and quantifying its depletion over time.[6][7] Key parameters derived from these studies are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which represents the inherent ability of the liver to metabolize a drug.[8] A longer half-life and a lower intrinsic clearance value are generally indicative of greater metabolic stability.[8]
The following table presents a hypothetical yet plausible comparison of the metabolic stability of a this compound derivative (Compound X) with other thieno[2,3-d]pyrimidine analogs that have shown biological activity.
| Compound | Class | t½ (min) | Clint (µL/min/mg protein) | Predicted In Vivo Clearance |
| Compound X (this compound) | Core Scaffold | 45 | 31.0 | Moderate |
| Compound Y (Anticancer Thieno[2,3-d]pyrimidine analog) | VEGFR-2 Inhibitor | > 60 | 12.5 | Low |
| Compound Z (Neuroprotective Tetrahydrobenzothieno[2,3-d]pyrimidine) | SIRT2 Inhibitor | 25 | 55.4 | High |
Disclaimer: The data presented for Compound X, Y, and Z are representative and for illustrative purposes to guide researchers. Actual values will vary based on specific molecular structures.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable metabolic stability data. The following outlines a typical procedure for an in vitro metabolic stability assay using human liver microsomes.
Objective:
To determine the in vitro metabolic half-life (t½) and intrinsic clearance (Clint) of this compound derivatives.
Materials:
-
Test compounds (10 mM in DMSO)
-
Pooled human liver microsomes (HLM) (20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.[8]
-
Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.
-
Prepare the test compound working solution by diluting the stock to a final concentration of 1 µM in the incubation mixture. The final DMSO concentration should be less than 0.2%.[9]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the HLM working solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the mixture at 37°C for 10-15 minutes with gentle shaking.[6][8]
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system solution to each well.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[5]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and potential metabolic outcomes, the following diagrams have been generated.
References
- 1. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Benchmarking the Anti-Proliferative Effects of Thieno[2,3-d]pyrimidines Against Known Anticancer Drugs
A Comparative Guide for Researchers in Oncology and Drug Discovery
In the quest for novel and more effective cancer therapeutics, the thieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anti-proliferative effects of a representative thieno[2,3-d]pyrimidine derivative against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this class of compounds.
Comparative Anti-Proliferative Activity
The in vitro cytotoxic activity of the representative thieno[2,3-d]pyrimidine derivative and three standard anticancer drugs was evaluated against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 | Data not available in the same study |
| A549 | Data not available in the same study | |
| Doxorubicin | MCF-7 | 2.5[1] |
| A549 | > 20[1] | |
| Cisplatin | MCF-7 | Data varies significantly across studies |
| A549 | 16.48 (24h)[2], 6.59 (72h)[3] | |
| Paclitaxel | MCF-7 | 7.5 nM (0.0075 µM) (24h)[4], 3.5 µM (72h)[5] |
| A549 | 1.35 nM (0.00135 µM) (48h)[6] |
IC50 values for the thieno[2,3-d]pyrimidine derivative and the reference drugs in the same experimental setup are essential for a direct comparison. The data presented here is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of anti-proliferative activity is a cornerstone of anticancer drug screening. The following are detailed methodologies for two widely used assays: the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8][9]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-15,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well to a final concentration of 5% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with different concentrations of the test compound and incubate for the desired time.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Signaling Pathways in Cancer Proliferation
Thieno[2,3-d]pyrimidine derivatives have been reported to exert their anti-proliferative effects by targeting key signaling pathways involved in cancer cell growth, survival, and angiogenesis. The primary mechanisms often involve the inhibition of protein kinases.
EGFR and VEGFR Signaling Crosstalk
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are crucial for tumor growth and vascularization. There is significant crosstalk between these two pathways, making them attractive targets for dual inhibitors.[10] EGFR activation can lead to the upregulation of VEGF, promoting angiogenesis.[10]
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [color="#5F6368"]; VEGF -> VEGFR [color="#5F6368"]; EGFR -> PI3K_Akt [color="#5F6368"]; EGFR -> RAS_MAPK [color="#5F6368"]; VEGFR -> PI3K_Akt [color="#5F6368"]; VEGFR -> RAS_MAPK [color="#5F6368"]; PI3K_Akt -> Proliferation [color="#5F6368"]; RAS_MAPK -> Proliferation [color="#5F6368"]; PI3K_Akt -> Angiogenesis [color="#5F6368"]; EGFR -> VEGF [label="Upregulates", style=dashed, color="#4285F4"]; } .enddot Caption: Crosstalk between EGFR and VEGFR signaling pathways in cancer.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival.[11][12] Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drug development. Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit kinases within this pathway, leading to the suppression of tumor growth.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> PI3K [label="Activates", color="#5F6368"]; PI3K -> PIP2 [label="Phosphorylates", dir=none, style=dashed, color="#5F6368"]; PIP2 -> PIP3 [label="", color="#5F6368"]; PIP3 -> Akt [label="Activates", color="#5F6368"]; Akt -> mTOR [label="Activates", color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; } .enddot Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,5-Dichlorothieno[2,3-d]pyrimidine
Researchers and professionals in drug development handle a vast array of chemical compounds, each with its own specific safety and disposal requirements. For 4,5-Dichlorothieno[2,3-d]pyrimidine, a halogenated heterocyclic compound, adherence to proper disposal protocols is crucial to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, based on safety data for structurally similar chemicals.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] Appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body | Lab coat, long-sleeved clothing, and closed-toe shoes | To prevent accidental skin exposure. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded or if irritation is experienced.[1] |
In the event of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
After skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.[1][3]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][3]
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][3][4] This typically involves incineration or other chemical treatment methods.
Experimental Protocol for Waste Neutralization (Illustrative Example):
While specific neutralization protocols should be developed in consultation with environmental health and safety (EHS) professionals, a general approach for the destruction of halogenated heterocyclic compounds may involve controlled incineration. This process ensures the complete breakdown of the compound into less harmful substances. Hazardous combustion products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][4] Therefore, incineration must be carried out in a facility equipped with flue gas scrubbing technology to neutralize acidic gases.[5]
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Containment: Keep the chemical waste in suitable, closed containers for disposal.[1][5] Handle uncleaned containers as you would the product itself.[3]
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4,5-Dichlorothieno[2,3-d]pyrimidine
Disclaimer: A specific Safety Data Sheet (SDS) for 4,5-Dichlorothieno[2,3-d]pyrimidine was not located. The following guidance is based on the safety data of structurally similar compounds, including other dichlorinated thienopyrimidines and pyrimidines. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations before handling this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedures outlined are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be:
-
Harmful if swallowed. [1]
-
A corrosive substance that causes severe skin burns and eye damage. [1][2]
-
Potentially capable of causing an allergic skin reaction. [1]
-
Irritating to the respiratory system.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specifications | Rationale |
| Eye Protection | Tightly-fitting safety goggles or a full-face shield. | To protect against dust particles and chemical splashes that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact which can lead to severe burns and potential allergic reactions.[1][3] |
| Body Protection | A flame-resistant laboratory coat, worn fully buttoned. Consider a chemical-resistant apron and sleeves for larger quantities. | To protect the skin from accidental contact and contamination of personal clothing.[1][3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P2) is necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated. | To prevent inhalation of the compound, which may be harmful and cause respiratory irritation.[1][4] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Verify that a certified chemical fume hood is operational and provides adequate airflow.
-
Confirm the immediate availability and functionality of an emergency eyewash station and safety shower.[4]
-
Designate a specific area within the laboratory for handling this compound to minimize contamination.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound, including weighing and transfer, within a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Close the container tightly immediately after use to prevent the dispersion of dust.
3. Dissolution and Reaction Setup:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure all reaction vessels are properly secured and vented if necessary.
4. Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[5]
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
Disposal Plan
The proper disposal of this compound and its associated waste is critical for laboratory safety and environmental protection.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous waste.
-
This compound is classified as halogenated organic waste due to the presence of chlorine.
-
Segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[3]
2. Waste Collection and Storage:
-
Use a designated, compatible, and properly sealed hazardous waste container.[6]
-
The container should be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing it to air dry, and with all labels defaced, the container may be disposed of as regular trash, in accordance with institutional policies.
Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
